(2-pyridyldithio)-PEG4 acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJQJVOLXIGESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-pyridyldithio)-PEG4 Acid: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker paramount in the fields of bioconjugation, drug delivery, and nanoparticle functionalization. Its unique architecture, featuring a thiol-reactive 2-pyridyldithio group and an amine-reactive carboxylic acid, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers remarkable versatility. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs).
Core Chemical Properties
This compound is a viscous liquid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C16H25NO6S2 | [1][2] |
| Molecular Weight | 391.50 g/mol | [1][2] |
| CAS Number | 581065-93-2 | [2] |
| Appearance | Colorless to light yellow viscous liquid | [3] |
| Purity | >95% | [2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | [4] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. For solutions in organic solvents, store at -80°C for up to 6 months or -20°C for 1 month under a nitrogen atmosphere. | [4][5] |
Reactivity and Stability
The utility of this compound lies in its two distinct reactive moieties:
-
2-Pyridyldithio Group: This group reacts specifically with free sulfhydryl (thiol) groups over a wide pH range to form a stable disulfide bond. This reaction is central to its use in conjugating molecules to cysteine residues in proteins or to thiol-functionalized surfaces. The disulfide bond is cleavable under reducing conditions, a feature exploited for drug release within the intracellular environment.[5][6]
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[7][]
The stability of the pyridyldithio group is pH-dependent, with optimal reactivity and stability of the resulting disulfide bond generally observed between pH 6.5 and 7.5.[9]
Experimental Protocols
This section provides detailed methodologies for the key applications of this compound.
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE) to an antibody.[10][11][12]
Step 1: Activation of this compound and Conjugation to an Amine-Containing Drug
-
Reagent Preparation:
-
Dissolve this compound in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10-20 mg/mL.
-
Prepare fresh solutions of EDC and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO) at a concentration of 10-20 mg/mL.
-
Dissolve the amine-containing drug in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
Conjugation to the Drug:
-
Add the amine-containing drug to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker over the drug is recommended.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction with the primary amine is most efficient at pH 7.2-8.0.[13]
-
Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS.
-
-
Purification:
-
Purify the resulting (2-pyridyldithio)-PEG4-drug conjugate using reverse-phase HPLC.
-
Step 2: Antibody Reduction and Conjugation to the Linker-Drug Construct
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.4.
-
-
Partial Reduction of Antibody Disulfide Bonds:
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), to the antibody solution. The molar ratio of the reducing agent to the antibody needs to be carefully optimized to achieve the desired number of free thiol groups (typically aiming for a drug-to-antibody ratio, DAR, of 4). A starting point is a 2-5 fold molar excess of TCEP over the antibody.[12]
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column or size-exclusion chromatography (SEC) equilibrated with a conjugation buffer (e.g., PBS, pH 7.2). This step is critical to prevent the reduction of the pyridyldithio group on the linker-drug construct.
-
-
Conjugation to Linker-Drug:
-
Add the purified (2-pyridyldithio)-PEG4-drug conjugate to the reduced antibody solution. A 1.5 to 5-fold molar excess of the linker-drug over the free thiol groups on the antibody is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching:
-
Quench any unreacted thiol groups on the antibody by adding an excess of a thiol-reactive compound like N-ethylmaleimide.
-
Protocol 2: Purification and Characterization of the ADC
-
Purification:
-
Purify the crude ADC mixture using Hydrophobic Interaction Chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs).[14][15][][17][18]
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[14]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[14]
-
Load the sample in a high salt buffer (e.g., Mobile Phase A) and elute with a decreasing salt gradient.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using techniques such as HIC-HPLC, UV-Vis spectroscopy, or mass spectrometry.[19][20][21][22][23]
-
Mass Spectrometry: Confirm the identity and integrity of the ADC using intact mass analysis and peptide mapping by LC-MS/MS.[19][21][22]
-
Size-Exclusion Chromatography (SEC): Assess the level of aggregation in the final ADC product.
-
Binding Affinity: Evaluate the antigen-binding affinity of the ADC using methods like ELISA or Surface Plasmon Resonance (SPR).
-
Protocol 3: Functionalization of Nanoparticles
This protocol provides a general workflow for the functionalization of silica (B1680970) nanoparticles.
-
Amine Functionalization of Silica Nanoparticles:
-
Disperse silica nanoparticles in toluene by ultrasonication.
-
Add (3-Aminopropyl)triethoxysilane (APTES) to the suspension and stir at room temperature overnight.[24]
-
Separate the particles by centrifugation and wash with toluene, ethanol, and water.
-
-
Activation of this compound:
-
Activate the carboxylic acid group of this compound using EDC and NHS as described in Protocol 1, Step 1.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized silica nanoparticles in anhydrous DMF.
-
Add the activated (2-pyridyldithio)-PEG4-NHS ester solution to the nanoparticle dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.[25]
-
-
Purification:
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with DMF and deionized water to remove unreacted linker and byproducts.
-
Applications in Drug Development
The primary application of this compound is in the construction of ADCs. The disulfide linker is designed to be stable in the bloodstream and to be cleaved in the reducing environment of the tumor cell cytoplasm, releasing the cytotoxic payload.[6]
Mechanism of Action of an ADC with a Tubulin Inhibitor Payload
Many potent cytotoxic agents used in ADCs are tubulin inhibitors, such as auristatins (e.g., MMAE) and maytansinoids.[26][27][28] These drugs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[26]
Conclusion
This compound is a versatile and indispensable tool in modern bioconjugation chemistry. Its well-defined structure and dual reactivity allow for the precise and efficient linking of biomolecules, drugs, and nanoparticles. The cleavable disulfide bond makes it particularly suitable for the development of next-generation targeted therapeutics like ADCs, enabling controlled drug release at the site of action. The protocols and information provided in this guide serve as a comprehensive resource for researchers and developers working to harness the potential of this powerful crosslinker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. cenmed.com [cenmed.com]
- 4. (2-pyridyldithio)-PEG4-alcohol, 851961-99-4 | BroadPharm [broadpharm.com]
- 5. (2-pyridyldithio)-PEG4-propargyl, 2170240-99-8 | BroadPharm [broadpharm.com]
- 6. tebubio.com [tebubio.com]
- 7. broadpharm.com [broadpharm.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 15. AU2015205574A1 - Method for purifying Cys-linked antibody-drug conjugates - Google Patents [patents.google.com]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. enovatia.com [enovatia.com]
- 20. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 23. One moment, please... [sterlingpharmasolutions.com]
- 24. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US20080063868A1 - Functionalized silica nanoparticles having polyethylene glycol linkage and production method thereof - Google Patents [patents.google.com]
- 26. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 27. [PDF] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 28. profiles.wustl.edu [profiles.wustl.edu]
(2-Pyridyldithio)-PEG4 Acid: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure comprises a pyridyldithio group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for the covalent attachment of biomolecules, such as antibodies, to therapeutic agents. The pyridyldithio moiety serves as a thiol-reactive group, enabling conjugation to cysteine residues on proteins. The PEG4 spacer enhances solubility and reduces steric hindrance, while the carboxylic acid provides a handle for further modification or direct conjugation to molecules bearing amine groups. The cleavable disulfide bond within the pyridyldithio group is a key feature, designed to be stable in systemic circulation but susceptible to cleavage within the reducing environment of the cell, thereby releasing the conjugated payload. This technical guide provides a comprehensive elucidation of the structure of this compound, supported by quantitative data, experimental methodologies, and logical diagrams.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₅NO₆S₂ | MedChemExpress[1] |
| Molecular Weight | 391.50 g/mol | MedChemExpress[1] |
| CAS Number | 581065-93-2 | MedChemExpress[1] |
| Appearance | Colorless to light yellow viscous liquid | MedChemExpress[1] |
| Purity (HPLC) | 97.78% | MedChemExpress[1] |
Structural Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for this compound is not publicly available, a representative ¹H NMR spectrum is stated to be "consistent with structure" by suppliers.[1] Based on the known structure, the expected chemical shifts in a ¹H NMR spectrum would be as follows:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridyl protons | 7.0 - 8.5 | m | 4H |
| -S-CH₂- | ~2.9 | t | 2H |
| -O-CH₂-CH₂-O- (PEG) | 3.5 - 3.8 | m | 12H |
| -O-CH₂-CH₂-COOH | ~3.7 | t | 2H |
| -CH₂-COOH | ~2.6 | t | 2H |
Note: These are predicted values and may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. The expected exact mass can be calculated from the chemical formula. In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M+H]⁺ would be observed at an m/z value of approximately 392.5.
Experimental Protocols
General Synthesis of Pyridyldithio-PEG-Acid Linkers
A general methodology for the synthesis of pyridyldithio-PEG-acid linkers involves a multi-step process:
-
Protection of the Carboxylic Acid: The synthesis typically begins with a PEG diol that is first protected at one terminus, often as a tert-butyl ester, to prevent unwanted side reactions.
-
Activation of the Hydroxyl Group: The remaining free hydroxyl group is then activated, for example, by conversion to a tosylate or mesylate.
-
Introduction of the Pyridyldithio Moiety: The activated hydroxyl group is subsequently displaced by a thiolating agent, followed by reaction with 2,2'-dipyridyl disulfide to introduce the pyridyldithio group.
-
Deprotection of the Carboxylic Acid: Finally, the protecting group on the carboxylic acid is removed under acidic conditions to yield the final (2-pyridyldithio)-PEG-acid linker.
Antibody Conjugation via Thiol-Disulfide Exchange
The conjugation of this compound to a thiol-containing biomolecule, such as a cysteine residue on an antibody, proceeds via a thiol-disulfide exchange reaction.
Protocol:
-
Antibody Preparation: If necessary, disulfide bonds in the antibody are reduced to generate free thiol groups using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The excess reducing agent is then removed by dialysis or size-exclusion chromatography.
-
Activation of the Linker: The carboxylic acid of this compound is activated using standard carbodiimide (B86325) chemistry, for example, with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation Reaction: The activated linker is then reacted with the thiol-containing antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5) to form a stable disulfide bond.
-
Purification: The resulting antibody-linker conjugate is purified from excess linker and other reagents using techniques such as size-exclusion chromatography or dialysis.
Functional Application in Antibody-Drug Conjugates
The primary application of this compound is in the construction of ADCs. The following diagrams illustrate the logical workflow and the mechanism of action.
Caption: Synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action of a disulfide-linked ADC.
The disulfide bond in the linker remains stable in the bloodstream where the concentration of reducing agents is low.[] Upon internalization into a tumor cell, the much higher intracellular concentration of glutathione (B108866) leads to the reductive cleavage of the disulfide bond, releasing the cytotoxic payload.[] This targeted drug delivery mechanism enhances the therapeutic efficacy while minimizing off-target toxicity.
References
An In-Depth Technical Guide to (2-pyridyldithio)-PEG4 Acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This molecule features three key components: a pyridyldithio group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for the covalent linkage of biomolecules, such as antibodies, to therapeutic payloads or other molecules of interest.
The pyridyldithio group provides a reactive handle for thiol-specific modification through a disulfide exchange reaction, forming a cleavable disulfide bond. The PEG4 spacer enhances solubility and reduces steric hindrance, which is crucial for maintaining the biological activity of the conjugated molecules. The terminal carboxylic acid can be activated to react with primary amines, enabling the attachment of a wide range of molecules. This guide provides a comprehensive overview of the properties, mechanism of action, and applications of this compound, with a focus on its role in the synthesis of ADCs.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and optimizing bioconjugation strategies.
| Property | Value | Source |
| Molecular Formula | C16H25NO6S2 | [1][2] |
| Molecular Weight | 391.5 g/mol | [2][3] |
| CAS Number | 581065-93-2 | [1][2] |
| Purity | >95% | [1][3] |
| Appearance | Viscous liquid or solid | [2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers | [4] |
Mechanism of Action: The Thiol-Disulfide Exchange
The key reactivity of the pyridyldithio group lies in its ability to undergo a thiol-disulfide exchange reaction with a free sulfhydryl group (thiol), typically from a cysteine residue on a protein or peptide. This reaction is highly specific for thiols and proceeds under mild physiological conditions. The reaction results in the formation of a new disulfide bond between the linker and the target molecule, with the release of pyridine-2-thione.
The general mechanism is as follows:
-
A thiol-containing molecule (R-SH) attacks one of the sulfur atoms of the pyridyldithio group.
-
A mixed disulfide intermediate is formed.
-
The pyridine-2-thione leaving group is released, resulting in a stable disulfide linkage between the PEG linker and the target molecule.
This reversible reaction is central to the linker's function as a cleavable entity in the reducing environment of the cell.
Caption: Thiol-Disulfide Exchange Reaction.
Application in Antibody-Drug Conjugates (ADCs)
This compound is extensively used as a cleavable linker in the construction of ADCs.[5] ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC.
The workflow for creating an ADC using this linker typically involves:
-
Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated, commonly using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form an NHS ester.
-
Payload Conjugation: The activated linker is then reacted with an amine-containing cytotoxic drug to form a stable amide bond.
-
Antibody Conjugation: The pyridyldithio-functionalized drug-linker construct is then reacted with a thiolated antibody. Thiol groups can be introduced into the antibody by reducing its native interchain disulfide bonds or by engineering cysteine residues at specific sites.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities.
Once the ADC binds to its target antigen on a cancer cell, it is internalized, typically through endocytosis. Inside the cell, the higher concentration of reducing agents, such as glutathione, leads to the cleavage of the disulfide bond in the linker, releasing the cytotoxic payload to exert its cell-killing effect.
Caption: ADC Mechanism of Action.
Experimental Protocols
The following sections provide representative protocols for the synthesis and characterization of an ADC using this compound. These protocols are intended as a guide and may require optimization for specific antibodies, payloads, and experimental conditions.
Activation of this compound
This protocol describes the activation of the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)
-
Argon or nitrogen atmosphere
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
The resulting solution containing the activated (2-pyridyldithio)-PEG4-NHS ester can be used directly in the next step or purified by silica (B1680970) gel chromatography.
Conjugation of Activated Linker to a Payload
This protocol describes the conjugation of the activated linker to an amine-containing payload.
Materials:
-
Activated (2-pyridyldithio)-PEG4-NHS ester
-
Amine-containing payload
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add the solution of activated (2-pyridyldithio)-PEG4-NHS ester (1-1.2 equivalents) to the payload solution.
-
If the payload is in a salt form, add a base such as TEA or DIPEA (1-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the drug-linker conjugate can be purified by preparative high-performance liquid chromatography (HPLC).
Antibody Thiolation and Conjugation
This protocol describes the reduction of antibody disulfide bonds and subsequent conjugation with the drug-linker construct.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
(2-pyridyldithio)-PEG4-drug conjugate
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
To the antibody solution (e.g., 5-10 mg/mL), add a 10-50 molar excess of TCEP or DTT.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by passing the solution through a desalting column equilibrated with PBS.
-
-
Conjugation:
-
Immediately add the (2-pyridyldithio)-PEG4-drug conjugate (typically a 5-20 molar excess over the antibody) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
The reaction can be monitored by measuring the release of pyridine-2-thione spectrophotometrically at 343 nm.
-
Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC using size-exclusion chromatography.
Materials:
-
Crude ADC reaction mixture
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200)
-
SEC running buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the running buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm.
-
The first major peak corresponds to the ADC, which elutes earlier than the smaller, unconjugated drug-linker molecules.
-
Pool the fractions containing the purified ADC.
-
Concentrate the ADC solution if necessary using an appropriate method (e.g., centrifugal filtration).
Characterization of this compound Conjugates
Thorough characterization of the resulting ADC is critical to ensure its quality, efficacy, and safety. The following table summarizes key analytical techniques used for ADC characterization.
| Characterization Parameter | Analytical Technique(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the presence of aggregates and unconjugated species. |
| Conjugation Site | Peptide mapping with LC-MS/MS | To identify the specific amino acid residues where the drug-linker is attached. |
| In Vitro Potency | Cell-based cytotoxicity assays | To evaluate the biological activity of the ADC on target cancer cells. |
| Stability | Incubation in plasma followed by HIC or LC-MS analysis | To assess the stability of the linker and the rate of drug deconjugation in a biological matrix. |
Conclusion
This compound is a versatile and valuable tool in the field of bioconjugation, offering a reliable method for linking molecules through a cleavable disulfide bond. Its application in the development of ADCs highlights its importance in advancing targeted cancer therapies. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and detailed experimental considerations for its use. By understanding the principles and protocols outlined herein, researchers and drug development professionals can effectively utilize this linker to create novel and potent bioconjugates for a range of scientific and therapeutic applications.
References
(2-pyridyldithio)-PEG4 Acid: A Technical Guide to its Mechanism of Action and Application in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth examination of the heterobifunctional crosslinker, (2-pyridyldithio)-PEG4 acid, a critical tool in modern bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). We will explore its core mechanism of action, present relevant quantitative data, detail experimental protocols, and provide visual diagrams to illustrate key processes.
Introduction to this compound
This compound is a versatile linker molecule comprised of three distinct functional components:
-
A 2-pyridyldithio group: A thiol-reactive moiety that enables the formation of a cleavable disulfide bond.
-
A tetra-polyethylene glycol (PEG4) spacer: A hydrophilic linker that enhances solubility and provides spatial separation.
-
A terminal carboxylic acid: A functional group that allows for conjugation to amine-containing molecules.
This heterobifunctional architecture allows for the sequential and controlled linkage of two different molecules, making it a valuable reagent in creating complex biomolecular constructs like ADCs.[1][2][3] In ADCs, this linker is used to attach a cytotoxic drug to an antibody, which then targets the drug to specific cells.[1][2]
Core Mechanism of Action
The utility of this compound stems from the distinct reactivity of its two terminal functional groups. The overall strategy involves two separate conjugation steps, enabling the precise assembly of the desired bioconjugate.
The primary reactive mechanism of the 2-pyridyldithio group is a thiol-disulfide exchange reaction. This reaction is highly specific for free sulfhydryl (thiol) groups, such as the side chain of cysteine residues in proteins.
The reaction proceeds via an SN2-like nucleophilic attack by a thiolate anion (-S⁻) from a biomolecule onto one of the sulfur atoms of the pyridyl disulfide group.[4][5] This results in the formation of a new, stable disulfide bond between the PEG linker and the target biomolecule. A key feature of this reaction is the concurrent release of pyridine-2-thione, a chromophore that can be quantified spectrophotometrically to monitor the reaction's progress in real-time.[6][7] This disulfide bond is cleavable under reducing conditions, such as those found within a cell, which is a desirable feature for drug delivery systems designed to release a payload in the target environment.[8]
Caption: Thiol-Disulfide Exchange Mechanism.
The polyethylene (B3416737) glycol (PEG) spacer is integral to the linker's function and confers several advantageous properties to the final conjugate.[9][10]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the linker and any hydrophobic molecules attached to it.[10]
-
Reduced Steric Hindrance: The flexible and extended nature of the four-unit PEG chain provides spatial separation between the two conjugated molecules, minimizing potential steric clashes that could impair their biological activity.[11]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic size of a molecule, which can reduce renal clearance and prolong its circulation half-life in the body.[9]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a protein's surface, potentially reducing the likelihood of an immune response.[9][10]
The terminal carboxylic acid provides the second handle for conjugation. By itself, it is not highly reactive towards amines. Therefore, it must first be "activated" to convert the hydroxyl group into a better leaving group. A common method is to use carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process forms a semi-stable NHS ester, which then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or an N-terminus) under mild conditions to form a stable amide bond.
Quantitative Data for Reaction Monitoring
The progress of the thiol-disulfide exchange reaction can be conveniently quantified by measuring the absorbance of the released pyridine-2-thione byproduct. This allows for precise determination of the degree of conjugation.
| Parameter | Value | Conditions | Reference |
| Analyte | Pyridine-2-thione | - | [6] |
| Wavelength (λmax) | 343 nm | pH 7-8 | [6],[7] |
| Molar Extinction Coefficient (ε) | 8,080 M⁻¹cm⁻¹ | pH 7-8 | [6] |
Table 1: Spectrophotometric data for monitoring the thiol-disulfide exchange reaction.
General Experimental Protocol
This section outlines a generalized, two-part protocol for conjugating an amine-containing molecule (Molecule A, e.g., a drug) to a thiol-containing biomolecule (Molecule B, e.g., a protein) using this compound.
Materials:
-
This compound
-
Molecule A (with a primary amine)
-
Molecule B (with at least one free thiol)
-
Activation Reagents: EDC and Sulfo-NHS
-
Buffers: MES or PBS buffer (pH 6.0) for activation; Phosphate buffer (pH 7.2-7.5) for conjugation.
-
Quenching Reagent: Hydroxylamine (B1172632) or Tris buffer.
-
Reducing Agent (optional, for exposing protein thiols): Dithiothreitol (DTT) or TCEP.
-
Purification: Size-exclusion chromatography (SEC) or dialysis columns.
Caption: General workflow for heterobifunctional conjugation.
-
Dissolve Linker: Dissolve this compound in an appropriate organic solvent (like DMSO or DMF) and then dilute into an aqueous activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Activate: Add a 5 to 10-fold molar excess of both EDC and Sulfo-NHS to the linker solution. Incubate for 15-30 minutes at room temperature.
-
Conjugate: Add the amine-containing Molecule A to the activated linker solution. The molar ratio will depend on the specific molecules but a 2 to 5-fold excess of the activated linker over Molecule A is a common starting point.
-
React: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench (Optional): The reaction can be quenched by adding hydroxylamine or Tris buffer to consume any unreacted NHS-ester.
-
Purification: Remove excess linker and byproducts. This can be achieved via dialysis, size-exclusion chromatography, or HPLC, depending on the nature of Molecule A.
-
Prepare Thiol-Molecule B: If Molecule B is a protein with existing disulfide bonds (like an antibody), a partial reduction may be necessary to generate free thiols. This can be done by incubating the protein with a mild reducing agent like TCEP or DTT, followed by removal of the reducing agent.
-
Buffer Exchange: Ensure Molecule B is in a suitable reaction buffer, typically phosphate-buffered saline (PBS) at pH 7.2-7.5. Avoid buffers containing thiols.
-
Conjugation: Add the purified Linker-Molecule A conjugate from Part A to the solution of Thiol-Molecule B. A molar excess of the linker-conjugate (e.g., 5-20 fold) is typically used.
-
React & Monitor: Let the reaction proceed for 1-2 hours at room temperature. Monitor the formation of the pyridine-2-thione byproduct by measuring the absorbance of the reaction mixture at 343 nm.
-
Purification: Once the reaction is complete, purify the final conjugate (B-S-S-Linker-A) from unreacted components using a suitable method like size-exclusion chromatography (SEC).
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that provides a robust methodology for conjugating distinct molecules. Its mechanism relies on two well-characterized reactions: a specific thiol-disulfide exchange and a flexible amine coupling via its activated carboxylic acid. The integrated PEG spacer further enhances the properties of the resulting bioconjugate. This combination of features makes it an indispensable tool for researchers in drug development, diagnostics, and materials science, enabling the construction of precisely engineered molecular systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the selection of a chemical linker to connect therapeutic payloads, imaging agents, or other molecules to biologics like antibodies and proteins is a critical determinant of the final conjugate's success. Among the diverse arsenal (B13267) of available linkers, the discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the PEG4 moiety consisting of four ethylene (B1197577) glycol units, has emerged as a cornerstone technology.[1] Its defined molecular weight, inherent hydrophilicity, and flexible nature provide a powerful combination of properties that address fundamental challenges in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptide conjugates.[1][2] This technical guide provides a comprehensive overview of the core functions of the PEG4 spacer, supported by quantitative data and detailed experimental protocols.
Core Functions and Strategic Advantages of the PEG4 Spacer
The integration of a PEG4 spacer into a bioconjugate's design offers a multitude of advantages that significantly enhance its physicochemical and pharmacological properties.
Enhanced Hydrophilicity and Solubility: A primary challenge in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[3] This poor water solubility can lead to aggregation, which not only complicates manufacturing and formulation but also diminishes efficacy and can trigger an immune response.[3] The hydrophilic ethylene glycol units of the PEG4 spacer effectively increase the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its handling and stability.[1][4]
Reduced Immunogenicity and Enhanced Stability: The PEG4 spacer can form a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask potentially immunogenic epitopes on the payload or the linker itself, reducing the risk of an undesirable immune response.[5][6] Furthermore, this hydration layer can offer protection against enzymatic degradation, thereby enhancing the stability of the conjugate in biological fluids.[1][7]
Improved Pharmacokinetics: By augmenting hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1][3] This often translates to increased exposure of the therapeutic agent at the target site and a consequently improved therapeutic index.[1] The presence of a PEG spacer generally leads to slower plasma clearance and an increased overall exposure (Area Under the Curve - AUC).[3]
Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer, approximately 1.4 nm, provides crucial spatial separation between the conjugated molecules.[1] This spacing is vital for preserving the biological activity of the protein or antibody by preventing the payload from sterically hindering its binding to its target.[2][8] It also ensures that the payload remains accessible to its target once the bioconjugate has reached its destination.[1] Research has shown that the inclusion of a PEG spacer can lead to a more than four-fold increase in the reactivity of conjugated antibodies by alleviating steric hindrance.[2]
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While PEG4 often provides a favorable balance of properties, the ideal length is context-dependent. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate parameters.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties
| Bioconjugate | PEG Spacer Length | Key Finding |
| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to the PEG8 counterpart. |
| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation when compared to the PEG2 linker. |
| Anti-FGFR1 Peptibody-vcMMAE | PEG4 | Resulted in a conjugate with slightly weaker binding affinity (Kd = 110 nM) compared to the unconjugated peptibody, potentially due to steric hindrance. |
| Non-binding IgG-MMAE Conjugate (DAR of 8) | PEG4 | Showed a clearance rate of approximately 4.5 mL/kg/day. |
| Non-binding IgG-MMAE Conjugate (DAR of 8) | PEG8 | Exhibited a slower clearance rate of around 2.5 mL/kg/day compared to the PEG4 version. |
| Non-binding IgG-MMAE Conjugate (DAR of 8) | PEG12 | Demonstrated the slowest clearance rate in the series at approximately 2.0 mL/kg/day. |
Table 2: Influence of PEG Spacer Length on Receptor Binding Affinity
| Bioconjugate | PEG Spacer Length | IC50 (nM) |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG2 | 1.8 ± 0.2 |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG3 | 1.9 ± 0.2 |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG4 | 2.3 ± 0.3 |
| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG6 | 3.0 ± 0.4 |
Data suggests that for this particular receptor-ligand interaction, shorter PEG linkers resulted in higher binding affinity (lower IC50).[9]
Table 3: Impact of PEG Spacer Length on In Vivo Uptake
| Bioconjugate | PEG Spacer Length | Key Finding |
| Radiolabeled Ligand | PEG4 | Showed an approximate tenfold reduction in kidney uptake compared to a non-PEGylated analog. |
| Radiolabeled Ligand | PEG8 | Demonstrated an approximate fivefold reduction in kidney uptake, which was a lesser effect than that observed with PEG4. |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other lengths. |
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz illustrate the functional contributions of the PEG4 spacer and its role in common bioconjugation workflows.
Caption: Logical flow of the PEG4 spacer's functional contributions.
Detailed Experimental Protocols
The versatility of the PEG4 spacer is realized through its functionalization with various reactive groups, enabling covalent linkage to different amino acid residues on proteins. The two most prevalent chemistries target the primary amines of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues.
Protocol 1: Conjugation of an Amine-Reactive NHS-Ester-PEG4 Linker
This protocol outlines the procedure for conjugating an N-hydroxysuccinimide (NHS)-ester-functionalized PEG4 linker to the primary amines of a protein, such as an antibody.[1]
Materials:
-
Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.
-
NHS-PEG4-Linker (e.g., NHS-PEG4-Payload).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching reagent (optional, e.g., Tris buffer).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-PEG4-Linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The reaction is typically performed at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching the Reaction (Optional): To stop the reaction, a quenching reagent such as Tris buffer can be added to a final concentration of 20-50 mM.
-
Purification: Remove unreacted linker and byproducts by purifying the conjugate using SEC or dialysis.
-
Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR) and assess for aggregation using techniques like SEC and mass spectrometry.
Caption: Workflow for NHS-Ester-PEG4 conjugation to primary amines.
Protocol 2: Conjugation of a Maleimide-Activated PEG4 Linker to Sulfhydryl Groups
This protocol details the conjugation of a maleimide-activated PEG4 linker to the cysteine residues of a protein. This may first require the reduction of existing disulfide bonds to generate free sulfhydryl groups.[1]
Materials:
-
Antibody (or protein) with available free sulfhydryl groups.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Maleimide-PEG4-Linker.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: Degassed, thiol-free buffer such as PBS with 1 mM EDTA, pH 6.5-7.5.
-
Quenching Reagent: Free cysteine or N-acetylcysteine.
-
Purification system (SEC or dialysis).
Procedure:
-
Antibody Reduction (Optional): If free cysteines are not available, incubate the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed after reduction (e.g., via a desalting column) before adding the maleimide (B117702) linker.
-
Linker Stock Solution Preparation: Immediately before use, dissolve the Maleimide-PEG4-Linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the (reduced) antibody in the reaction buffer.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Add a quenching reagent like free cysteine at a concentration several times higher than the initial sulfhydryl concentration to cap any unreacted maleimide groups.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.
-
Characterization: Analyze the purified conjugate for DAR and aggregation.
Caption: Workflow for Maleimide-PEG4 conjugation to sulfhydryl groups.
Conclusion
The PEG4 spacer, though a seemingly small component, plays a disproportionately significant role in the design and ultimate success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it effectively addresses many of the fundamental challenges encountered in drug development, including issues of solubility, stability, aggregation, and pharmacokinetics.[1][10] The judicious application of PEG4 technology, guided by the principles and protocols outlined in this guide, offers a robust framework for the creation of next-generation therapeutics and advanced research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to Heterobifunctional Crosslinkers: Core Principles, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics. These versatile molecules possess two distinct reactive groups, enabling the covalent linkage of two different biomolecules with high specificity and control. This guide provides a comprehensive technical overview of the core principles of heterobifunctional crosslinkers, their applications, detailed experimental protocols, and a summary of their quantitative properties to empower researchers in their scientific endeavors.
Core Concepts of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are chemical tools designed to connect two different functional groups on proteins, nucleic acids, or other biomolecules.[1][2] Unlike their homobifunctional counterparts, which have identical reactive ends, heterobifunctional reagents feature two different reactive moieties.[3] This key difference allows for sequential, two-step conjugation reactions, which significantly minimizes the formation of undesirable homodimers and polymers.[4]
The general structure of a heterobifunctional crosslinker consists of three main components: two different reactive groups and a spacer arm that connects them. The choice of reactive groups determines which functional groups on the target molecules will be linked, while the spacer arm's length and chemical nature can influence the flexibility, solubility, and cleavability of the resulting conjugate.[5]
Key Advantages of Heterobifunctional Crosslinkers:
-
Controlled Conjugation: The ability to perform a two-step reaction provides precise control over the conjugation process.[6]
-
Reduced Side Products: Minimizes the formation of unwanted homodimers and polymers.[4]
-
Versatility: A wide range of reactive groups allows for the conjugation of diverse biomolecules.[2][7]
-
Specificity: Enables the targeted linkage of specific functional groups.[8]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful bioconjugation and is dictated by factors such as the desired spacer arm length, the specific reactive groups needed, and whether the linkage needs to be cleavable. The following table summarizes the properties of several commonly used heterobifunctional crosslinkers.
| Crosslinker | Reactive Group A | Reactive Group B | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? |
| SMCC | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 8.3 | No | Yes | No |
| Sulfo-SMCC | Sulfo-NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 8.3 | No | No | Yes |
| MBS | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 7.3 | No | Yes | No |
| Sulfo-MBS | Sulfo-NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 7.3 | No | No | Yes |
| GMBS | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 7.4 | No | Yes | No |
| EMCS | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 9.4 | No | Yes | No |
| LC-SPDP | NHS ester (Amine-reactive) | Pyridyldithiol (Sulfhydryl-reactive) | 15.7 | Yes (Disulfide) | Yes | No |
| Sulfo-LC-SPDP | Sulfo-NHS ester (Amine-reactive) | Pyridyldithiol (Sulfhydryl-reactive) | 15.7 | Yes (Disulfide) | No | Yes |
| ANB-NOS | NHS ester (Amine-reactive) | Phenyl Azide (Photoreactive) | 9.2 | No | Yes | No |
| Sulfo-SANPAH | Sulfo-NHS ester (Amine-reactive) | Phenyl Azide (Photoreactive) | 18.2 | No | No | Yes |
Signaling Pathway Visualization: The Ubiquitination Cascade
Heterobifunctional crosslinkers are instrumental in studying protein-protein interactions within complex signaling pathways.[2] The ubiquitination pathway, a critical cellular process for protein degradation and signaling, involves a cascade of enzymatic reactions that can be elucidated using crosslinking techniques.[3][9][10]
Caption: The Ubiquitination Cascade.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Formation
A prominent application of heterobifunctional crosslinkers is in the development of Antibody-Drug Conjugates (ADCs).[11] This workflow illustrates the general process of creating an ADC using a heterobifunctional crosslinker like SMCC.[12][13]
Caption: Workflow for Antibody-Drug Conjugate (ADC) Formation.
Detailed Experimental Protocols
Protocol for Two-Step Protein Crosslinking using Sulfo-SMCC
This protocol describes the general procedure for conjugating an amine-containing protein to a sulfhydryl-containing protein using the water-soluble crosslinker Sulfo-SMCC.[1][14][15][16][17][18]
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Sulfo-SMCC
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
Desalting columns
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Preparation of Reagents:
-
Equilibrate the Sulfo-SMCC vial to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a fresh stock solution of Sulfo-SMCC in an appropriate aqueous buffer (e.g., water or 50 mM sodium phosphate) immediately before use.[14]
-
Prepare Protein-NH2 and Protein-SH in the Conjugation Buffer.
-
-
Activation of Amine-Containing Protein:
-
Removal of Excess Crosslinker:
-
Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the crosslinker from reacting with the sulfhydryl groups on the second protein.[19]
-
-
Conjugation to Sulfhydryl-Containing Protein:
-
Immediately combine the maleimide-activated Protein-NH2 with the Protein-SH in a desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.[15]
-
-
Quenching of Reaction (Optional):
-
To stop the conjugation reaction, a quenching reagent such as a small molecule with a free sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) can be added.
-
-
Analysis of Conjugate:
-
Analyze the conjugation efficiency and the formation of the final conjugate by SDS-PAGE. The crosslinked product will appear as a higher molecular weight band.[19] Further characterization can be performed using techniques like mass spectrometry.
-
Protocol for Co-Immunoprecipitation (Co-IP) of Crosslinked Protein Complexes
This protocol outlines the steps for identifying protein-protein interactions by Co-IP after in vivo crosslinking.[20][21][22]
Materials:
-
Cultured cells
-
Membrane-permeable heterobifunctional crosslinker (e.g., SMCC) or a homobifunctional crosslinker (e.g., DSS)
-
Lysis Buffer (non-amine containing, e.g., PBS-based with protease inhibitors)
-
Primary antibody specific to the protein of interest
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with a mild detergent)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
In Vivo Crosslinking:
-
Wash cultured cells with ice-cold PBS to remove media.
-
Incubate cells with the crosslinking reagent in PBS at a predetermined concentration and time (e.g., 1 mM DSS for 30 minutes at room temperature).
-
Quench the crosslinking reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) and incubate for 15 minutes.
-
Wash the cells again with ice-cold PBS.
-
-
Cell Lysis:
-
Lyse the crosslinked cells using a non-amine containing Lysis Buffer with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the crosslinked protein complexes from the beads using an appropriate Elution Buffer. If using SDS-PAGE sample buffer, the crosslinks can be reversed if a cleavable crosslinker was used.
-
-
Analysis by Western Blot:
Western Blotting Protocol for Crosslinked Proteins
This protocol describes the general procedure for analyzing crosslinked protein samples by Western blot.[23][24][25]
Materials:
-
Crosslinked protein sample
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Mix the crosslinked protein sample with Laemmli sample buffer. If a reducible cleavable crosslinker was used, the sample can be split and treated with a reducing agent (e.g., DTT or β-mercaptoethanol) to serve as a control.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with Blocking Buffer for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane several times with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. The crosslinked protein complex will appear as a band with a higher molecular weight compared to the non-crosslinked protein.
-
References
- 1. proteochem.com [proteochem.com]
- 2. proteochem.com [proteochem.com]
- 3. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Ubiquitination | Signaling Pathways | TargetMol [targetmol.com]
- 10. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antibody-Drug conjugate Manufacturing Techniques [a3p.org]
- 12. escopharma.com [escopharma.com]
- 13. mycenax.com [mycenax.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. The Journal of Brief Ideas [beta.briefideas.org]
- 21. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. benchchem.com [benchchem.com]
- 24. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing linkers containing a four-unit polyethylene (B3416737) glycol (PEG4) spacer. The inclusion of a PEG4 linker in ADC design is a strategic approach to enhance the physicochemical properties of the conjugate, leading to improved stability, solubility, and pharmacokinetic profiles.[1][2][][4][] This document outlines the underlying principles, offers step-by-step experimental procedures for common conjugation strategies, and presents quantitative data to guide the development of next-generation ADCs.
Introduction: The Role of PEG4 Linkers in ADC Development
Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the antigen-specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload.[][][6] The linker connecting these two components is a critical determinant of the ADC's overall performance, influencing its stability, efficacy, and safety.[1][][4]
Short-chain polyethylene glycol linkers, particularly PEG4, have gained prominence in ADC design for several key reasons:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility in aqueous environments.[1][2] The hydrophilic nature of the PEG4 linker helps to mitigate this issue by creating a hydration shell around the payload, thereby improving the overall solubility and stability of the ADC.[1][2]
-
Improved Pharmacokinetics: The PEG4 spacer can increase the hydrodynamic volume of the ADC, which can slow renal clearance and extend the plasma half-life of the conjugate.[2] This prolonged circulation time allows for greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: The flexible and biocompatible nature of the PEG chain can shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the ADC.[2][]
-
Steric Hindrance: The PEG4 linker provides a physical spacer between the antibody and the drug payload, which can prevent aggregation and may also facilitate more efficient payload release at the target site.[1]
Quantitative Data Summary
The incorporation of a PEG4 linker can significantly impact the key characteristics of an ADC. The following tables summarize quantitative data related to the effects of PEGylation on ADC properties.
Table 1: Effect of PEG Linker Length on ADC Drug-to-Antibody Ratio (DAR)
| Linker Type | Conjugation Chemistry | Resulting DAR | Reference |
| Non-cleavable with PEG2 spacer | Maleimide | Similar to PEG4 | [7] |
| Non-cleavable with PEG4 spacer | Maleimide | Similar to PEG2 | [7] |
| Non-cleavable with PEG2 spacer | Succinimide/SPAAC | Higher than PEG4 | [7] |
| Non-cleavable with PEG4 spacer | Succinimide/SPAAC | Lower than PEG2 | [7] |
| Cleavable (Val-Cit-PABC) with PEG2 spacer | Not Specified | 3.9 | [7] |
| Cleavable (Val-Cit-PABC) with PEG8 spacer | Not Specified | 2.4 | [7] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) | Reference |
| Karpas-299 | No PEG | ~10 | [8] |
| Karpas-299 | PEG2 | ~10 | [8] |
| Karpas-299 | PEG4 | ~10 | [8] |
| Karpas-299 | PEG8 | ~10 | [8] |
| Karpas-299 | PEG12 | ~10 | [8] |
| Karpas-299 | PEG24 | ~10 | [8] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the mechanism of action of ADCs is crucial for understanding and optimizing their design. The following diagrams illustrate key workflows and pathways involved in ADC synthesis and function.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate with a PEG4 linker.
Caption: Mechanism of ADC internalization and payload release leading to tumor cell death.
Experimental Protocols
The following section provides detailed protocols for common ADC synthesis strategies involving PEG4 linkers. These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and linker chemistries.
Protocol 1: Site-Specific ADC Synthesis via Oxime Ligation
This protocol describes the generation of aldehyde functionalities on the antibody's carbohydrate moieties, followed by conjugation to an aminooxy-functionalized PEG4-drug linker.[9]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
10X Reaction Buffer (e.g., 500 mM sodium phosphate, 1.5 M NaCl, pH 7.0)
-
Sodium periodate (B1199274) (NaIO₄)
-
Ethylene (B1197577) glycol
-
Aminooxy-PEG4-Drug linker (e.g., PEG4-aminooxy-MMAF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., Phosphate buffer, pH 6.5-7.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Centrifugal filter units (e.g., 30 kDa or 50 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Antibody Oxidation to Generate Aldehyde Groups:
-
Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in deionized water, protecting it from light.[9]
-
Add the sodium periodate stock solution to the antibody solution to a final concentration of 1-15 mM.[9] The optimal concentration should be determined empirically.
-
Incubate the reaction at 4°C in the dark for 30-60 minutes.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.[9]
-
Purify the oxidized antibody from excess reagents using a desalting column or centrifugal filtration, exchanging it into the Conjugation Buffer.
-
-
Conjugation of Aminooxy-PEG4-Drug Linker:
-
Prepare a stock solution of the aminooxy-PEG4-drug linker in anhydrous DMSO.[9]
-
Add the drug-linker stock solution to the oxidized antibody solution. A 5- to 20-fold molar excess of the drug-linker is typically used.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.[9]
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC from excess drug-linker and other reagents using SEC.[9]
-
Perform a buffer exchange of the purified ADC into a suitable formulation buffer.[9]
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
-
Protocol 2: ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines a two-step process involving the modification of the antibody with a DBCO-PEG4-NHS ester, followed by a copper-free click chemistry reaction with an azide-functionalized payload.[6][10]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Azide-functionalized cytotoxic payload
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Modification with DBCO-PEG4-NHS Ester:
-
Prepare a stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.[6] The final concentration of the organic solvent should be kept below 10% (v/v).[6]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11]
-
Quench the reaction by adding the quenching solution to consume unreacted NHS esters.
-
Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS.[11]
-
-
Payload Conjugation via SPAAC:
-
Purification and Characterization of the ADC:
-
Purify the final ADC conjugate using SEC to remove excess payload-linker.[11]
-
Concentrate the final product using an appropriate molecular weight cutoff centrifugal filter.
-
Characterize the ADC for DAR, purity, and aggregation.
-
Protocol 3: ADC Synthesis via Tetrazine Ligation
This protocol describes the functionalization of an antibody with a Me-Tz-PEG4-COOH linker, followed by a bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified payload.[13]
Materials:
-
Monoclonal antibody (mAb) in an amine- and carboxylate-free buffer (e.g., HEPES, pH 7.2-7.5)
-
Me-Tz-PEG4-COOH linker
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1M MES, pH 5.0-6.0)
-
Coupling Buffer (e.g., 1X PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1M Tris-HCl, pH 8.0)
-
TCO-modified payload
-
Desalting columns
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Modification with Me-Tz-PEG4 Linker:
-
Activate the Me-Tz-PEG4-COOH by reacting it with EDC and Sulfo-NHS in the Activation Buffer to form the amine-reactive Sulfo-NHS ester.[13]
-
Add the activated Me-Tz-PEG4-Sulfo-NHS ester solution to the antibody solution in the Coupling Buffer.[13]
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction with the Quenching Solution.[13]
-
Purify the tetrazine-modified antibody by buffer exchange into PBS using a desalting column.[13]
-
-
Payload Conjugation via Tetrazine Ligation:
-
Prepare a stock solution of the TCO-modified payload.
-
Add a 1.5- to 3-fold molar excess of the TCO-payload to the tetrazine-modified antibody solution.[14]
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC from excess payload using SEC or another suitable purification method.[13]
-
Characterize the final ADC for DAR, purity, and aggregation.
-
Conclusion
The use of PEG4 linkers in the synthesis of antibody-drug conjugates offers a versatile and effective strategy to improve the overall physicochemical and pharmacological properties of these targeted therapeutics.[1] By enhancing hydrophilicity, improving stability, and providing favorable pharmacokinetic characteristics, PEG4 linkers contribute to the development of safer and more efficacious ADCs.[1][2] The protocols provided herein offer a foundation for researchers to design and synthesize novel ADCs, with the understanding that empirical optimization is crucial for achieving the desired product characteristics for each unique antibody-payload combination.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Functionalization of Nanoparticles with (2-pyridyldithio)-PEG4 Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the functionalization of nanoparticles with (2-pyridyldithio)-PEG4 acid, a heterobifunctional linker crucial for the development of advanced drug delivery systems and diagnostic tools. The protocols outlined below are applicable to various nanoparticle types, with a focus on gold and iron oxide nanoparticles, and can be adapted for specific research needs.
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve their biocompatibility, stability, and circulation time in vivo. The this compound linker offers a versatile platform for bioconjugation. The carboxylic acid terminus allows for covalent attachment to amine-functionalized nanoparticles via carbodiimide (B86325) chemistry, while the 2-pyridyldithio group enables the stable yet cleavable conjugation of thiol-containing molecules, such as antibodies, peptides, or drugs, through a disulfide bond. This disulfide linkage is particularly advantageous for drug delivery applications, as it can be cleaved in the reducing environment of the intracellular space, leading to targeted cargo release[1][][3].
Key Applications
-
Targeted Drug Delivery: The 2-pyridyldithio terminus can be used to conjugate targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target effects. The cleavable disulfide bond ensures that the therapeutic payload is released within the target cells[1][3].
-
Controlled Release Systems: The redox-responsive nature of the disulfide bond allows for the development of stimuli-responsive drug delivery systems that release their cargo in response to the high glutathione (B108866) (GSH) concentrations found within the cytoplasm of cells[1][3].
-
Biomedical Imaging: By conjugating imaging agents, nanoparticles functionalized with this linker can be used for targeted imaging of specific tissues or cells.
-
Biosensing: The ability to attach specific biorecognition elements to the nanoparticle surface enables the development of sensitive and selective biosensors.
Experimental Protocols
This section provides detailed protocols for the functionalization of both gold and amine-functionalized iron oxide nanoparticles with this compound.
3.1. Functionalization of Gold Nanoparticles (AuNPs)
This protocol utilizes the strong affinity of the pyridyldithio group for gold surfaces, enabling a direct and efficient one-step functionalization process. This method is adapted from a similar protocol using an orthopyridyl disulfide (OPSS) terminated PEG linker[4][5].
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) of the desired size.
-
This compound.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Nuclease-free water.
-
Centrifuge tubes.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in nuclease-free water or an appropriate buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Ensure the AuNP solution is at the desired concentration and pH.
-
-
Ligand Exchange Reaction:
-
To the AuNP solution, add the this compound solution. The molar ratio of the linker to AuNPs should be optimized, but a starting point of a 1000 to 10,000-fold molar excess of the linker is recommended.
-
Incubate the mixture at room temperature for at least 30 minutes with gentle stirring or rocking. This allows for the displacement of the citrate (B86180) capping agent by the pyridyldithio group of the linker[4][5].
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 15 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing the excess, unbound linker.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linker.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer (e.g., PBS) at the desired concentration.
-
Store the functionalized nanoparticles at 4°C.
-
3.2. Functionalization of Amine-Functionalized Iron Oxide Nanoparticles (IONPs)
This protocol utilizes the carboxylic acid group of the linker to form a stable amide bond with the amine groups on the surface of the nanoparticles via EDC/NHS chemistry.
Materials:
-
Amine-functionalized iron oxide nanoparticles (IONPs).
-
This compound.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5.
-
Magnetic separator.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid Groups:
-
In a microcentrifuge tube, mix the this compound with EDC and NHS in Activation Buffer. The molar ratio of Linker:EDC:NHS should be approximately 1:2:2.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation to Amine-Functionalized IONPs:
-
Wash the amine-functionalized IONPs with Coupling Buffer using a magnetic separator.
-
Resuspend the IONPs in Coupling Buffer.
-
Add the activated linker solution to the IONP suspension.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15 minutes.
-
Wash the functionalized IONPs three times with Coupling Buffer using a magnetic separator to remove excess reagents and byproducts.
-
-
Final Resuspension and Storage:
-
Resuspend the purified this compound functionalized IONPs in the desired buffer.
-
Store at 4°C.
-
Data Presentation
The successful functionalization of nanoparticles should be confirmed by a suite of characterization techniques. The following tables summarize the expected changes in key physicochemical properties.
Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles (AuNPs)
| Parameter | Citrate-Capped AuNPs | This compound-AuNPs | Expected Change |
| Core Diameter (TEM) | 15 ± 2 nm | 15 ± 2 nm | No significant change |
| Hydrodynamic Diameter (DLS) | 20 ± 3 nm | 30 - 40 nm | Increase |
| Zeta Potential (pH 7.4) | -30 to -40 mV | -15 to -25 mV | Shift towards less negative values |
| Surface Plasmon Resonance (λmax) | ~520 nm | ~522 - 525 nm | Redshift |
Table 2: Physicochemical Characterization of Functionalized Iron Oxide Nanoparticles (IONPs)
| Parameter | Amine-IONPs | This compound-IONPs | Expected Change |
| Core Diameter (TEM) | 10 ± 2 nm | 10 ± 2 nm | No significant change |
| Hydrodynamic Diameter (DLS) | 50 ± 5 nm | 60 - 70 nm | Increase |
| Zeta Potential (pH 7.4) | +20 to +30 mV | +5 to +15 mV | Decrease in positive charge |
| Surface Functional Group (FTIR) | N-H stretching | Amide I and II bands appear | Confirmation of amide bond formation |
Table 3: Quantitative Analysis of Surface Functionalization
| Nanoparticle Type | Ligand | Grafting Density (PEG chains/nm²) | Molar Ratio (PEG/NP) |
| Gold Nanoparticles (15 nm) | This compound | 1.5 - 4.0 | 250 - 700 |
| Iron Oxide Nanoparticles (10 nm) | This compound | 0.5 - 2.0 | 150 - 600 |
Note: Grafting density and molar ratio are estimates and should be determined experimentally using techniques such as Thermogravimetric Analysis (TGA) or quantitative NMR[6][7].
Mandatory Visualizations
Caption: Workflow for functionalizing amine-IONPs via EDC/NHS chemistry.
Diagram 3: Logical Relationship for Targeted Drug Delivery
Caption: Logical steps for targeted drug delivery using the linker.
References
Application Notes and Protocols for (2-pyridyldithio)-PEG4 Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-pyridyldithio)-PEG4 acid is a versatile heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its structure comprises a pyridyldithio group, a polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid terminus. This unique combination of functionalities allows for the conjugation of a wide array of molecules, including therapeutic drugs, targeting ligands, and nanoparticles, creating sophisticated and responsive drug delivery vehicles.
The key feature of the (2-pyridyldithio) group is its disulfide bond, which is susceptible to cleavage in a reducing environment. This characteristic is exploited in drug delivery to achieve controlled release of therapeutic agents in specific cellular compartments, particularly within the cytoplasm of cancer cells where the concentration of reducing agents like glutathione (B108866) (GSH) is significantly elevated compared to the extracellular environment.[1] The PEG4 spacer enhances the solubility and biocompatibility of the conjugate, reducing immunogenicity and improving pharmacokinetic profiles.[2] The terminal carboxylic acid provides a convenient handle for conjugation to amine-containing molecules or for surface modification of nanoparticles.
These application notes provide a comprehensive guide to utilizing this compound in the development of redox-responsive drug delivery systems. Detailed protocols for drug conjugation, nanoparticle formulation, and in vitro evaluation are provided, along with data presentation tables and workflow diagrams to facilitate experimental design and execution.
Data Presentation
Quantitative data from representative studies are summarized below to provide a benchmark for expected outcomes when using this compound-based drug delivery systems.
Table 1: Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Linker | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG Nanoparticles | Doxorubicin (B1662922) | This compound | ~5 wt% | ~78% | [3][4] |
| Polymeric Micelles | Doxorubicin | PEG-disulfide-DOX | High and fixed | Not Applicable | [5] |
| PEGylated Graphene Oxide | Methotrexate | Adsorption | ~95.6% | Not Reported | [6] |
Table 2: In Vitro Drug Release under Reducing Conditions
| Drug Delivery System | Drug | Reducing Agent (Concentration) | Cumulative Release (%) | Time (hours) | Reference |
| PEG-SS-DOX Micelles | Doxorubicin | DTT (10 mM) | ~86.9% | 24 | [7] |
| PEG-SS-FCy7/PEG-SS-GEM Micelles | Gemcitabine | GSH (10 mM) | ~93.1% | 24 | [8] |
| 6-MP-loaded Micelles | 6-Mercaptopurine | GSH (10 mM) | ~77.8% | Not Specified | [9] |
Table 3: Cytotoxicity of Drug-Loaded Nanoparticles
| Cell Line | Drug Delivery System | Drug | IC50 (µM) | Reference |
| HeLa | Doxorubicin-conjugated PEGylated Particles | Doxorubicin | 0.8 | [10] |
| MCF-7 | Doxorubicin-loaded Fe3O4-PLGA:PEG4000 | Doxorubicin | Not Specified | [3] |
| HL-60 | 6-MP-loaded Micelles | 6-Mercaptopurine | Not Specified (85% inhibition) | [9] |
Experimental Protocols
Protocol 1: Conjugation of Doxorubicin to this compound
This protocol describes the covalent attachment of doxorubicin (DOX), an anthracycline chemotherapeutic, to the carboxylic acid terminus of this compound via an amidation reaction.
Materials:
-
This compound
-
Doxorubicin hydrochloride (DOX·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS) or other activation agent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 1 kDa)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated NaCl aqueous solution
Procedure:
-
Activation of this compound:
-
Dissolve this compound, DCC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours to activate the carboxylic acid group.
-
-
Conjugation with Doxorubicin:
-
In a separate flask, dissolve DOX·HCl in anhydrous DMF and add TEA to neutralize the hydrochloride salt (molar ratio of DOX·HCl to TEA is 1:1.1). Stir for 30 minutes.
-
Add the DOX solution to the activated linker solution.
-
Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24-48 hours, protected from light.[5]
-
-
Purification of the Conjugate:
-
Remove the DMF by rotary evaporation.
-
Redissolve the crude product in DCM and wash with 2 M HCl aqueous solution, followed by saturated NaCl aqueous solution, and finally with deionized water.
-
Dry the organic phase over anhydrous MgSO4 and filter.
-
Precipitate the final product by adding the DCM solution to cold diethyl ether.
-
Collect the precipitate by centrifugation and dry under vacuum.
-
Further purify the conjugate by dialysis against deionized water for 3 days using a 1 kDa MWCO membrane to remove any unreacted starting materials.[7]
-
-
Characterization:
-
Confirm the structure of the (2-pyridyldithio)-PEG4-DOX conjugate using 1H NMR and Mass Spectrometry.
-
Determine the concentration of conjugated DOX by measuring the UV-Vis absorbance at 480 nm.
-
Protocol 2: Formulation of Redox-Responsive Nanoparticles by Nanoprecipitation
This protocol details the formulation of polymeric nanoparticles encapsulating the (2-pyridyldithio)-PEG4-DOX conjugate using the nanoprecipitation method.[4]
Materials:
-
(2-pyridyldithio)-PEG4-DOX conjugate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in deionized water) or other suitable surfactant
-
Deionized water
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a known amount of PLGA and the (2-pyridyldithio)-PEG4-DOX conjugate in acetone. The ratio of polymer to conjugate can be varied to optimize drug loading.
-
-
Nanoprecipitation:
-
Rapidly inject the organic phase into the aqueous BSA solution under vigorous stirring.
-
Continue stirring for 2-4 hours to allow for solvent evaporation and nanoparticle formation.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant containing unloaded drug and excess surfactant.
-
Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step three times.[11]
-
-
Lyophilization and Storage:
-
Freeze-dry the purified nanoparticle pellet to obtain a powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 3: Characterization of Nanoparticles
This protocol outlines the key characterization techniques to assess the physicochemical properties of the formulated nanoparticles.
Methods:
-
Size and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the surface charge (zeta potential) using electrophoretic light scattering.[12]
-
-
Morphology:
-
Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
-
Drug Loading and Encapsulation Efficiency:
-
Dissolve a known mass of lyophilized drug-loaded nanoparticles in a suitable solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.
-
Quantify the amount of DOX using UV-Vis spectrophotometry at 480 nm.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:[13]
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol describes how to evaluate the redox-responsive release of the drug from the nanoparticles in the presence of a reducing agent.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
Dialysis membrane (MWCO corresponding to the drug's molecular weight)
-
Shaking water bath at 37°C
Procedure:
-
Preparation:
-
Release Study:
-
Place the nanoparticle dispersion into a dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium in a container.
-
Incubate the setup in a shaking water bath at 37°C.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released DOX in the collected aliquots using UV-Vis spectrophotometry at 480 nm.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time for both control and reducing conditions.
-
Plot the cumulative drug release (%) versus time (hours).
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for assessing the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line using the MTT assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Drug-loaded nanoparticles, empty nanoparticles (placebo), and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different treatments. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability (%) for each treatment group relative to the untreated control.
-
Plot cell viability (%) versus drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each treatment.
-
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Formulation and Evaluation
Caption: A streamlined workflow for the synthesis, characterization, and in vitro evaluation of redox-responsive nanoparticles.
Signaling Pathway for Redox-Responsive Drug Release
Caption: Glutathione-mediated intracellular cleavage of the disulfide bond leading to targeted drug release.
Logical Relationship of this compound Functionality
Caption: The tripartite structure of the linker and its corresponding functional advantages in drug delivery.
References
- 1. pintorajs.vercel.app [pintorajs.vercel.app]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparison and validation of drug loading parameters of PEGylated nanoparticles purified by a diafiltration centrifugal device and tangential flow filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin-loaded PLGA nanoparticles by nanoprecipitation: preparation, characterization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation, characterization, and in vitro drug release behavior of glutathione-sensitive long-circulation micelles based on polyethylene glycol prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GCRIS [gcris.iyte.edu.tr]
- 11. scispace.com [scispace.com]
- 12. Characterization of Redox-Responsive LXR-Activating Nanoparticle Formulations in Primary Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Site-Specific Protein Modification with Pyridyldithio Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered biomolecules with novel functions. Pyridyldithio linkers are a class of heterobifunctional crosslinkers that facilitate the targeted conjugation of molecules to proteins, most notably in the generation of antibody-drug conjugates (ADCs).[1][2] These linkers possess two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) and a pyridyldithio group that specifically targets sulfhydryl groups (e.g., cysteine residues).[2] This dual reactivity allows for controlled, site-specific modification, which is crucial for preserving protein structure and function.[3]
The disulfide bond formed between the linker and a protein's cysteine residue is a key feature, as it is relatively stable in circulation but can be cleaved under the reducing conditions found within cells, providing a mechanism for controlled payload release in drug delivery applications.[2] This document provides detailed application notes and protocols for the site-specific modification of proteins using pyridyldithio linkers.
Chemical Principle of Pyridyldithio Linkers
The fundamental chemistry of pyridyldithio linkers involves two primary reactions:
-
Amine Reaction: The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable amide bond and is typically carried out at a pH of 7-9.[2]
-
Sulfhydryl Reaction: The 2-pyridyldithio group reacts with a free sulfhydryl (thiol) group from a cysteine residue. This is a thiol-disulfide exchange reaction that results in the formation of a new disulfide bond between the linker and the protein, and the release of pyridine-2-thione.[2] The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[2]
This selective reactivity allows for two main strategies for protein conjugation:
-
Amine-to-Sulfhydryl Conjugation: An amine-containing protein is first reacted with the NHS ester of the pyridyldithio linker. The resulting pyridyldithiol-activated protein is then reacted with a sulfhydryl-containing molecule.
-
Introduction of Thiol Groups: A protein can be "thiolated" by first reacting its amines with the NHS ester of the linker, followed by reduction of the introduced pyridyldithio group to a free sulfhydryl group using a reducing agent like dithiothreitol (B142953) (DTT). This newly introduced thiol can then be used for subsequent conjugation reactions.
Applications
The versatility of pyridyldithio linkers has led to their widespread use in various applications, including:
-
Antibody-Drug Conjugates (ADCs): This is the most prominent application, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[1][4] The pyridyldithio linker ensures the stable attachment of the drug in circulation and its subsequent release inside the cancer cell.
-
Protein-Protein Conjugation: Creating well-defined protein heterodimers for research or therapeutic purposes.[5]
-
Immobilization of Proteins: Attaching proteins to solid supports, such as beads or surfaces, for applications like affinity chromatography or immunoassays.
-
Fluorescent Labeling: Conjugating fluorescent dyes to proteins for imaging and tracking studies.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to protein modification with pyridyldithio linkers.
| Parameter | Value | Reference |
| Pyridine-2-thione Molar Extinction Coefficient (at 343 nm) | 8,080 M⁻¹cm⁻¹ | [6] |
| Optimal pH for NHS Ester Reaction with Amines | 7.0 - 9.0 | [2] |
| Optimal pH for Pyridyldithio Reaction with Sulfhydryls | 7.0 - 8.0 | [2] |
| Half-life of NHS ester at pH 7 | Several hours | [2] |
| Half-life of NHS ester at pH 9 | < 10 minutes | [2] |
| Linker Type | Stability Condition | Result | Reference |
| Disulfide Linker | Human Plasma | Reasonably stable | [4] |
| Disulfide Linker | Mouse/Rat Plasma | Susceptible to carboxylesterase 1C cleavage | [4] |
| Disulfide Linker | Intracellular (reducing environment) | Cleaved to release payload | [2] |
Experimental Protocols
Protocol 1: Modification of an Amine-Containing Protein with SPDP
This protocol describes the modification of a protein containing accessible primary amines (e.g., an antibody) with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
Materials:
-
Protein to be modified (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare SPDP Stock Solution: Immediately before use, dissolve SPDP in DMSO or DMF to a final concentration of 20 mM.
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0. Buffers containing primary amines (e.g., Tris) will compete with the reaction and should be avoided.
-
Reaction: Add a 10- to 20-fold molar excess of the 20 mM SPDP stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Removal of Excess Linker: Remove non-reacted SPDP and the N-hydroxysuccinimide by-product by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Quantification of Modification (Optional but Recommended): Determine the degree of SPDP incorporation by measuring the release of pyridine-2-thione upon reduction. a. Dilute a small aliquot of the modified protein in PBS. b. Measure the absorbance at 343 nm (A_initial). c. Add DTT to a final concentration of 10-20 mM. d. Incubate for 15-30 minutes at room temperature. e. Measure the absorbance at 343 nm again (A_final). f. Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εcl), where ε = 8,080 M⁻¹cm⁻¹. This concentration corresponds to the concentration of pyridyldithio groups on the protein.
Protocol 2: Conjugation of a Pyridyldithiol-Activated Protein to a Sulfhydryl-Containing Molecule
This protocol describes the conjugation of the SPDP-modified protein from Protocol 1 to a molecule containing a free sulfhydryl group.
Materials:
-
SPDP-modified protein (from Protocol 1)
-
Sulfhydryl-containing molecule (e.g., a peptide with a cysteine residue, a small molecule drug)
-
PBS, pH 7.2-8.0
-
Reaction tubes
Procedure:
-
Dissolve Sulfhydryl-Containing Molecule: Dissolve the sulfhydryl-containing molecule in PBS, pH 7.2-8.0. Ensure the buffer is deoxygenated to prevent oxidation of the sulfhydryl group.
-
Conjugation Reaction: Mix the SPDP-modified protein with a slight molar excess of the sulfhydryl-containing molecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted molecules.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol describes a common method to determine the average number of drug molecules conjugated to an antibody.[7][8] This method is applicable when the drug has a unique absorbance maximum distinct from the antibody's absorbance at 280 nm.[9][10]
Materials:
-
Antibody-drug conjugate (ADC) sample
-
Unconjugated antibody (for determining extinction coefficient)
-
Free drug-linker (for determining extinction coefficient)
-
Appropriate buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients: a. Accurately determine the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280). b. Determine the molar extinction coefficient of the free drug-linker at 280 nm (ε_Drug,280) and at its wavelength of maximum absorbance (λ_max) (ε_Drug,λ_max).[11]
-
Measure ADC Absorbance: a. Prepare a solution of the ADC of known concentration in the appropriate buffer. b. Measure the absorbance of the ADC solution at 280 nm (A_ADC,280) and at the λ_max of the drug (A_ADC,λ_max).
-
Calculate Concentrations: a. The concentration of the drug (C_Drug) can be calculated using the absorbance at its λ_max: C_Drug = A_ADC,λ_max / ε_Drug,λ_max b. The absorbance of the antibody at 280 nm can be corrected for the contribution of the drug: A_Ab,280 = A_ADC,280 - (C_Drug * ε_Drug,280) c. The concentration of the antibody (C_Ab) can then be calculated: C_Ab = A_Ab,280 / ε_Ab,280
-
Calculate DAR: The Drug-to-Antibody Ratio is the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab
Characterization of Modified Proteins
Thorough characterization of the modified protein is essential to ensure the desired product has been obtained. Common analytical techniques include:
-
UV-Vis Spectroscopy: As described in Protocol 3, this is used to determine the degree of modification or the drug-to-antibody ratio.[7][8]
-
Mass Spectrometry (MS): Provides precise mass information of the intact conjugate, allowing for the determination of the distribution of species with different numbers of conjugated molecules.[12][13][14] It can also be used to identify the specific sites of modification through peptide mapping.
-
Size Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and to detect any aggregation that may have occurred during the modification process.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating ADC species with different drug-to-antibody ratios.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Modification Efficiency | - Inactive NHS ester due to hydrolysis. | - Prepare fresh SPDP stock solution immediately before use. - Ensure the reaction buffer pH is within the optimal range (7.2-8.0). |
| - Presence of primary amines in the buffer. | - Use an amine-free buffer like PBS. Dialyze the protein against PBS if it is in a Tris-based buffer. | |
| - Insufficient molar excess of the linker. | - Increase the molar ratio of SPDP to protein. | |
| Protein Aggregation | - High degree of modification leading to increased hydrophobicity. | - Reduce the molar excess of the linker in the reaction. - Optimize buffer conditions (e.g., add stabilizing excipients). |
| - Protein instability under reaction conditions. | - Perform the reaction at a lower temperature (e.g., 4°C for a longer duration). | |
| Inaccurate DAR Measurement | - Inaccurate extinction coefficients. | - Carefully determine the extinction coefficients of the antibody and drug-linker experimentally. |
| - Interference from unconjugated drug. | - Ensure the ADC is properly purified before analysis. |
Visualizations
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. dokumen.pub [dokumen.pub]
- 4. mdpi.com [mdpi.com]
- 5. Cross-Linker SPDP | CAS 68181-17-9 Dojindo [dojindo.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 10. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of posttranslational modifications of proteins by MALDI ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Disulfide Exchange Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol-Disulfide Exchange
Thiol-disulfide exchange is a fundamental covalent reaction with broad implications in chemistry, biology, and pharmacology. The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''), resulting in the formation of a new disulfide bond and the release of a new thiol. This reversible reaction is central to protein folding, redox signaling, and the regulation of protein function. In drug development, thiol-disulfide exchange is exploited for targeted drug delivery, prodrug activation, and the development of antibody-drug conjugates (ADCs). Understanding the conditions that govern this reaction is therefore critical for researchers in these fields.
The rate and equilibrium of thiol-disulfide exchange are highly dependent on several factors, including the pH of the medium, temperature, the pKa of the participating thiols, and the presence of catalysts. The reactive species is the thiolate anion, and thus conditions that favor its formation, such as alkaline pH, generally accelerate the reaction.[1][2] The reaction typically follows an SN2 mechanism, where the attacking thiolate and the two sulfur atoms of the disulfide bond form a linear transition state.[1][3]
I. Quantitative Data on Thiol-Disulfide Exchange Reactions
For effective experimental design and interpretation, quantitative data on reaction kinetics and thiol properties are essential. The following tables summarize key parameters for common thiols and thiol-disulfide exchange reactions.
Table 1: pKa Values of Common Biological Thiols
The pKa of a thiol group determines the concentration of the reactive thiolate anion at a given pH. Thiols with lower pKa values are more reactive at physiological pH.
| Thiol Compound | pKa Value | Reference(s) |
| Cysteine (in small peptides) | 8.3 - 8.58 | [4] |
| Cysteine (typical in proteins) | 8.0 - 9.0 | [5] |
| Glutathione (B108866) (GSH) | 9.2 | [6] |
| Dithiothreitol (B142953) (DTT) - first thiol | 9.2 | [7] |
| Dithiothreitol (DTT) - second thiol | 10.1 | [7] |
| 2-Mercaptoethanol (β-ME) | 9.5 | [3] |
| Thiophenol | 6.0 | [6] |
| 5-thio-2-nitrobenzoic acid (TNB) | 4.5 | [3] |
Table 2: Second-Order Rate Constants (k) for Thiol-Disulfide Exchange Reactions
The rate of thiol-disulfide exchange is often described by a second-order rate constant, reflecting the bimolecular nature of the reaction. These rates are influenced by pH, temperature, and the specific reactants involved.
| Thiol (Nucleophile) | Disulfide | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| T20 Peptide | T20-T21 Peptide | 7.0 | 22 | 5.0 ± 0.2 | [1] |
| T21 Peptide | T20-T21 Peptide | 7.0 | 22 | 10.6 ± 0.3 | [1] |
| Dithiothreitol (DTT) | Insulin | Neutral | Not Specified | 5 | [1] |
| Dithiothreitol (DTT) | Model Disulfide | 7.2 | Not Specified | 6.45 | [1] |
| Various Thiols | Various Disulfides | 7.0 | Not Specified | 0.1 - 10 (non-catalyzed) | [8] |
| Enzyme-catalyzed | (e.g., PDI, Trx) | 7.0 | Not Specified | 10⁴ - 10⁶ | [8] |
Table 3: Activation Energies (Ea) for Thiol-Disulfide Exchange
The activation energy provides insight into the temperature sensitivity of the reaction, as described by the Arrhenius equation.
| Reaction | Activation Energy (Ea) (kJ/mol) | Reference(s) |
| Thiol-disulfide exchange in small molecules and proteins | 30 - 70 | [1] |
| T20 peptide with T20-T21 peptide | 39 - 60 | [9] |
II. Experimental Protocols
A. Protocol for Monitoring Thiol-Disulfide Exchange using Ellman's Assay
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a widely used chromogenic reagent for the quantification of free thiols. The reaction of DTNB with a thiol produces 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic absorbance at 412 nm. This assay can be used to monitor the progress of a thiol-disulfide exchange reaction by measuring the change in the concentration of a specific thiol over time.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 8.0, containing 1 mM EDTA
-
Thiol and disulfide of interest
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a DTNB stock solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.
-
Prepare a standard curve (optional but recommended):
-
Prepare a series of known concentrations of a standard thiol (e.g., cysteine hydrochloride) in the Reaction Buffer.
-
To 2.5 mL of Reaction Buffer, add 250 µL of each standard concentration and 50 µL of the DTNB stock solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus thiol concentration to generate a standard curve.
-
-
Set up the thiol-disulfide exchange reaction:
-
In a suitable reaction vessel, combine the thiol and disulfide of interest in the Reaction Buffer at the desired concentrations.
-
Initiate the reaction and start a timer.
-
-
Monitor the reaction:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction to prevent further exchange. A common quenching method is acidification by adding an equal volume of a strong acid (e.g., 10% trichloroacetic acid), which protonates the thiolate and stops the reaction.
-
To measure the concentration of a specific thiol, it may be necessary to separate it from other components of the reaction mixture, for example, by HPLC, before reacting with DTNB.
-
-
Quantify the thiol concentration:
-
To an appropriate volume of the quenched and/or separated sample, add the Reaction Buffer and DTNB solution as in the standard curve preparation.
-
Measure the absorbance at 412 nm.
-
Determine the thiol concentration from the standard curve or by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).
-
B. Protocol for Monitoring Thiol-Disulfide Exchange by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for separating and quantifying the different species in a thiol-disulfide exchange reaction mixture (the starting thiol and disulfide, the mixed disulfide intermediate, and the final products).
Materials:
-
RP-HPLC system with a C18 column and a UV detector
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Quenching solution: e.g., 1 M HCl or other acidic solution
-
Thiol and disulfide of interest
-
Reaction Buffer (e.g., phosphate buffer at the desired pH)
Procedure:
-
Develop an HPLC method:
-
Develop a gradient elution method that effectively separates the starting materials, intermediates, and products. An example gradient could be a linear increase in Solvent B from a low to a high percentage over a set time.
-
Determine the retention times and response factors for each compound by injecting known standards.
-
-
Set up the thiol-disulfide exchange reaction:
-
Combine the thiol and disulfide in the Reaction Buffer at the desired concentrations and temperature.
-
-
Sample collection and quenching:
-
At specific time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., an acidic solution to lower the pH and stop the reaction).[10] Freezing the sample in liquid nitrogen can also be an effective quenching method.
-
-
HPLC analysis:
-
Inject the quenched samples onto the RP-HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm for peptides and proteins).
-
-
Data analysis:
-
Integrate the peak areas for each component at each time point.
-
Convert peak areas to concentrations using the predetermined response factors.
-
Plot the concentrations of reactants and products as a function of time to determine the reaction kinetics.
-
C. Protocol for Glutaredoxin-Catalyzed Deglutathionylation Assay
Glutaredoxins (Grxs) are enzymes that catalyze the reduction of glutathionylated proteins (P-SSG) in a thiol-disulfide exchange reaction. This assay can be used to measure Grx activity.
Materials:
-
Recombinant glutaredoxin (Grx)
-
Glutathionylated substrate (e.g., S-glutathionylated protein or peptide)
-
Reduced glutathione (GSH)
-
Glutathione reductase
-
NADPH
-
Assay Buffer: e.g., 0.1 M Tris-HCl, pH 8.0, with 1 mM EDTA
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture:
-
In a cuvette, combine the Assay Buffer, GSH, glutathione reductase, and NADPH.
-
-
Initiate the reaction:
-
Add the glutathionylated substrate to the cuvette.
-
Add the Grx enzyme to start the reaction.
-
-
Monitor the reaction:
-
Immediately begin monitoring the decrease in absorbance at 340 nm. The oxidation of NADPH to NADP⁺ by glutathione reductase to regenerate GSH from GSSG (produced during the deglutathionylation) leads to a decrease in absorbance at this wavelength.
-
-
Calculate enzyme activity:
-
The rate of NADPH oxidation is proportional to the Grx activity. The activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm). One unit of Grx activity is often defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[11]
-
III. Thiol-Disulfide Exchange in Signaling Pathways
Thiol-disulfide exchange is a critical mechanism for regulating the activity of proteins in various signaling pathways, often in response to changes in the cellular redox environment (e.g., oxidative stress).
A. The Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to a conformational change that results in the release of Nrf2. Nrf2 can then translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. Thiol-disulfide exchange plays a role in the oxidation of Keap1's sensor cysteines, contributing to Nrf2 activation.[12][13]
B. The ASK1 Signaling Pathway
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of a stress-activated protein kinase cascade that leads to apoptosis. The activity of ASK1 is negatively regulated by thioredoxin (Trx). In its reduced state, Trx binds to the N-terminal domain of ASK1, inhibiting its kinase activity.[8] Under conditions of oxidative stress, Trx becomes oxidized, forming an intramolecular disulfide bond. This conformational change causes Trx to dissociate from ASK1.[14] The released ASK1 is then free to oligomerize, autophosphorylate, and activate downstream signaling pathways, ultimately leading to apoptosis.[15][16]
IV. Applications in Drug Development
The principles of thiol-disulfide exchange are being increasingly applied in the design of novel therapeutics.
-
Prodrugs: Disulfide bonds can be incorporated into prodrugs as cleavable linkers. In the reducing environment of the cell, particularly in the presence of high concentrations of glutathione, the disulfide bond is cleaved, releasing the active drug. This strategy allows for targeted drug release in specific cellular compartments or tissues.
-
Antibody-Drug Conjugates (ADCs): ADCs utilize monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells. The drug is attached to the antibody via a linker, which can be designed to be cleaved by thiol-disulfide exchange upon internalization of the ADC into the target cell. This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the drug.
Conclusion
Thiol-disulfide exchange is a versatile and fundamental reaction with significant implications for both basic research and pharmaceutical development. A thorough understanding of the reaction conditions, kinetics, and biological context is crucial for designing and interpreting experiments, as well as for the rational design of novel therapeutic agents. The protocols and data provided in these application notes serve as a valuable resource for researchers working in this exciting and dynamic field.
References
- 1. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]
- 6. Thiol - Wikipedia [en.wikipedia.org]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thioredoxin and TRAF Family Proteins Regulate Reactive Oxygen Species-Dependent Activation of ASK1 through Reciprocal Modulation of the N-Terminal Homophilic Interaction of ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Purifying PEGylated Bioconjugates: A Guide to Achieving High Purity and Yield
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, to bioconjugates such as proteins, peptides, and antibody-drug conjugates (ADCs) is a widely employed strategy to enhance their therapeutic properties. PEGylation can improve a bioconjugate's solubility, stability, and circulating half-life while reducing its immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture of products, including unreacted protein, excess PEG reagent, and bioconjugates with varying numbers of attached PEG chains (polydispersity). Therefore, robust and efficient purification methods are critical to isolate the desired PEGylated species with high purity and yield, ensuring product safety and efficacy.
This document provides detailed application notes and protocols for the purification of bioconjugates with PEG linkers, focusing on common chromatographic techniques. It also includes a summary of quantitative data for easy comparison and visual workflows to guide researchers through the process.
Purification Strategies for PEGylated Bioconjugates
The purification of PEGylated bioconjugates leverages the physicochemical changes imparted by the PEG chain, such as increased hydrodynamic radius and altered surface charge. The most common purification techniques are based on chromatography, including Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Key Purification Techniques
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution. Since PEGylation increases the hydrodynamic radius of a bioconjugate, SEC is effective at separating PEGylated species from the smaller, unreacted protein and excess PEG reagent. It is often used as a polishing step to remove aggregates.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The covalent attachment of neutral PEG chains can shield the charged residues on the protein surface, leading to a change in its overall charge. This difference in charge allows for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. While PEG itself is hydrophilic, the overall hydrophobicity of the bioconjugate can be altered upon PEGylation. HIC is particularly useful for separating species with different degrees of PEGylation and can be a powerful tool for purifying ADCs where the drug payload is often hydrophobic.
Data Presentation: Comparison of Purification Techniques
The selection of a purification strategy depends on the specific bioconjugate, the nature of the PEG linker, and the desired purity and yield. The following table summarizes typical performance data for the purification of various PEGylated bioconjugates using different chromatographic techniques.
| Purification Technique | Bioconjugate Example | Purity Achieved | Yield | Key Considerations | Reference |
| Size Exclusion Chromatography (SEC) | PEG-Granulocyte Colony Stimulating Factor (PEG-GCSF) | > 99% | Not Specified | Effective for removing aggregates and unreacted protein. Resolution may be limited for species with small size differences. | [1] |
| Ion Exchange Chromatography (IEX) | PEGylated Bovine Serum Albumin (PEG-BSA) | > 90% | Not Specified | Good for separating based on the degree of PEGylation. Binding capacity can be reduced due to charge shielding by PEG. | [2] |
| IEX (Matrix-Assisted PEGylation) | Mono-PEGylated consensus Interferon (cIFN) on Macro cap Q matrix | 99% | 75% | On-column PEGylation and purification can improve yield and purity. | [3] |
| Aqueous Two-Phase Separation (ATPS) | Mono-PEGylated Human Serum Albumin (HSA) | > 99% | 50% (with 20 kDa PEG) | A non-chromatographic technique that can offer high purity and productivity. | [4] |
| Aqueous Two-Phase Separation (ATPS) | Mono-PEGylated Human Serum Albumin (HSA) | > 99% | 58% (with 40 kDa PEG) | Yield can be influenced by the size of the PEG reagent. | [4] |
| Cation Exchange Chromatography (CEX) followed by HIC | PEGylated Lysozyme (B549824) and scFv | ~95% (after CEX) | Not Specified | A multi-step approach can be used to achieve high purity. | [5][6] |
Experimental Workflow for PEGylated Bioconjugate Purification and Characterization
The overall process from the initial PEGylation reaction to the final, purified, and characterized bioconjugate involves a series of sequential steps. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the synthesis, purification, and characterization of PEGylated bioconjugates.
Experimental Protocols
The following are detailed protocols for the purification of PEGylated bioconjugates using common chromatographic techniques. These protocols should be optimized for each specific bioconjugate.
Protocol 1: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
Objective: To separate PEGylated proteins from unreacted protein, excess PEG, and aggregates based on molecular size.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with appropriate molecular weight range)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Crude PEGylation reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with at least 2 column volumes (CVs) of mobile phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min for an analytical column).
-
Sample Preparation: Filter the crude PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject an appropriate volume of the filtered sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Elution: Elute the sample isocratically with the mobile phase.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unreacted protein.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the PEGylated product.
Protocol 2: Purification of PEGylated Protein by Ion Exchange Chromatography (IEX)
Objective: To separate PEGylated proteins based on differences in surface charge. This protocol describes a cation exchange chromatography (CEX) approach, assuming the PEGylated protein is less positively charged than the native protein. Anion exchange chromatography (AEX) can be used if the protein is negatively charged.
Materials:
-
Cation exchange column (e.g., SP Sepharose, or similar strong cation exchanger)
-
HPLC or FPLC system
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the protein of interest is positively charged (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
Crude PEGylation reaction mixture, buffer-exchanged into Binding Buffer.
Procedure:
-
Column Equilibration: Equilibrate the CEX column with Binding Buffer (Buffer A) until a stable baseline is achieved (typically 5-10 CVs).
-
Sample Loading: Load the buffer-exchanged crude PEGylation reaction mixture onto the column.
-
Wash: Wash the column with Binding Buffer (Buffer A) to remove any unbound material, including the neutral PEG reagent.
-
Elution: Elute the bound species using a linear gradient of increasing ionic strength, from 0% to 100% Elution Buffer (Buffer B) over a specified number of column volumes (e.g., 20 CVs). The less positively charged PEGylated species will elute at a lower salt concentration than the more positively charged native protein.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by SDS-PAGE, IEF, and/or mass spectrometry to identify the fractions containing the desired PEGylated product.
Protocol 3: Purification of PEGylated Antibody-Drug Conjugate (ADC) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate PEGylated ADCs based on differences in hydrophobicity, which is often influenced by the drug-to-antibody ratio (DAR).
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose, or similar)
-
HPLC or FPLC system
-
Binding Buffer (Buffer A): High salt concentration buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Elution Buffer (Buffer B): Low salt concentration buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
Crude PEGylated ADC reaction mixture.
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer (Buffer A) for at least 5-10 CVs.
-
Sample Preparation: Adjust the salt concentration of the crude PEGylated ADC reaction mixture to match that of the Binding Buffer. This can be done by adding a concentrated stock of the salt.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Wash: Wash the column with Binding Buffer (Buffer A) to ensure all components have had the opportunity to bind.
-
Elution: Elute the bound ADC species using a reverse salt gradient, from 100% to 0% Binding Buffer (A) (i.e., 0% to 100% Elution Buffer B) over a defined number of column volumes. Species will elute in order of increasing hydrophobicity.
-
Fraction Collection: Collect fractions throughout the gradient.
-
Analysis: Analyze the collected fractions by RP-HPLC, mass spectrometry, and/or SEC to determine the DAR and purity of the ADC in each fraction.
Characterization of Purified Bioconjugates
Following purification, it is essential to thoroughly characterize the PEGylated bioconjugate to ensure its identity, purity, and integrity.
Logical Relationship of Characterization Methods
Caption: A logical flow of analytical techniques for the comprehensive characterization of purified PEGylated bioconjugates.
Conclusion
The purification of bioconjugates with PEG linkers is a critical step in the development of novel therapeutics. A well-designed purification strategy, often involving a combination of chromatographic techniques, is essential to obtain a homogeneous product with high purity and yield. The protocols and data presented in this application note provide a foundation for researchers to develop and optimize their own purification processes for PEGylated bioconjugates. Thorough characterization of the final product is paramount to ensure its quality, safety, and efficacy.
References
- 1. agilent.com [agilent.com]
- 2. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the ion exchange chromatography for matrix-assisted PEGylation and purification of consensus interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Determination of Drug-to-Antibody Ratio (DAR)
An antibody-drug conjugate (ADC) is a complex biopharmaceutical that combines the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule drug.[1][2] This targeted approach enhances the therapeutic window of the cytotoxic agent by delivering it directly to cancer cells, thereby minimizing systemic toxicity.[1][3] The intricate structure of an ADC, comprising a mAb, a cytotoxic payload, and a chemical linker, presents significant analytical challenges.[1][4]
Comprehensive characterization is crucial throughout the development process to ensure the safety, efficacy, and consistency of the ADC.[1][5] Key quality attributes that must be meticulously evaluated include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the location of conjugation sites, the level of aggregation and impurities, and the stability of the linker-payload conjugate.[1][4][6] This document provides detailed application notes and protocols for the essential analytical techniques used to characterize these critical quality attributes.
The drug-to-antibody ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody.[6][] It directly influences the ADC's potency, pharmacokinetics, and potential toxicity.[6][8] Several techniques are employed to determine the average DAR and the distribution of different drug-loaded species.
Hydrophobic Interaction Chromatography (HIC-HPLC)
Application Note: Hydrophobic Interaction Chromatography (HIC) is a widely used, non-denaturing technique for characterizing ADCs.[9][10] It separates ADC species based on their hydrophobicity, which typically increases with the number of conjugated drug molecules, as the payloads are often hydrophobic.[11][12] This allows for the resolution of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs), enabling the calculation of the average DAR from the relative peak areas.[][9] HIC is preferred for its mild analysis conditions, which preserve the native structure of the ADC.[10][11]
Experimental Protocol: DAR Analysis of a Cysteine-Linked ADC by HIC-HPLC
-
Instrumentation:
-
Materials:
-
HIC Column: TSKgel Butyl-NPR or similar.
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 6.95.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.95, with 25% v/v Isopropanol.
-
Sample: ADC at a concentration of 1-5 mg/mL in a formulation buffer.
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
-
Inject 10-50 µg of the ADC sample.
-
Run a linear gradient to decrease the salt concentration, for example:
-
0-5 min: 100% A
-
5-35 min: 0-100% B
-
35-40 min: 100% B (column wash)
-
40-45 min: 100% A (re-equilibration)
-
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
-
Data Analysis:
-
Calculate the average DAR using the following formula, where Ai is the peak area for the species with i drugs attached: Average DAR = Σ(A_i * i) / Σ(A_i)
-
Data Presentation:
| Parameter | Instrument & Column | Mobile Phase A | Mobile Phase B | Flow Rate | Temperature |
| Value | Agilent 1260 Infinity II Bio-inert LC, TSKgel HIC-ADC Butyl column | 1.5 M Ammonium Tartrate | 100% Isopropanol | 0.5 mL/min | 25°C |
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 10.2 |
| DAR 2 | 12.1 | 25.5 |
| DAR 4 | 15.3 | 45.1 |
| DAR 6 | 17.8 | 15.6 |
| DAR 8 | 19.5 | 3.6 |
| Average DAR | 3.7 |
Note: Retention times and peak areas are representative examples.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note: Reversed-Phase HPLC (RP-HPLC) is another powerful technique for DAR analysis. For cysteine-linked ADCs, analysis is often performed after reducing the interchain disulfide bonds, which separates the heavy chains (HC) and light chains (LC).[13] The unconjugated and drug-conjugated chains are then resolved based on hydrophobicity.[13][14] This method is particularly useful for ADCs where HIC provides incomplete resolution.[13] For site-specific ADCs, the simplified composition may allow for intact analysis without prior reduction.[14]
Experimental Protocol: DAR Analysis by Reduced RP-HPLC
-
Sample Preparation (Reduction):
-
To 50 µg of ADC (at 1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation:
-
UHPLC system with a UV detector.
-
RP Column: Agilent ZORBAX RRHD SB300-C8 or similar.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).
-
-
Procedure:
-
Equilibrate the column at the initial gradient conditions. Column temperature is often elevated (e.g., 80-90°C) to improve peak shape.[15]
-
Inject the reduced ADC sample.
-
Run a suitable gradient, for example: 30-60% B over 15 minutes.
-
Detect the eluting light chain (LC0, LC1) and heavy chain (HC0, HC1, etc.) species at 280 nm.
-
-
Data Analysis:
-
Calculate the average DAR based on the weighted average of drug-loaded light and heavy chains.
-
Purity and Aggregation Analysis
Aggregation is a critical quality attribute for all biotherapeutics, including ADCs, as it can impact efficacy and induce immunogenicity.[16][17] The conjugation of hydrophobic payloads can increase the propensity for aggregation.[16][18]
Size Exclusion Chromatography (SEC)
Application Note: Size Exclusion Chromatography (SEC) is the gold standard for quantifying aggregates (dimers, multimers) and fragments in ADC preparations.[16][17] The separation is based on the hydrodynamic size of the molecules. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments.[17] Due to the increased hydrophobicity of ADCs, method development is often required to minimize non-specific interactions with the stationary phase, which can be achieved by adjusting mobile phase composition (e.g., pH, salt concentration, or adding organic modifiers).[16][19]
Experimental Protocol: ADC Aggregate Analysis by SEC-HPLC
-
Instrumentation:
-
Bio-inert HPLC or UHPLC system with a UV or DAD detector.
-
SEC Column: Agilent AdvanceBio SEC 300Å, 2.7 µm or similar.[16]
-
-
Materials:
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Sample: ADC at a concentration of 1-10 mg/mL.
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject 5-20 µL of the ADC sample.
-
Run the analysis isocratically for a sufficient time to elute all species (typically 15-30 minutes).
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high-molecular-weight species (HMWs or aggregates), the main monomer peak, and low-molecular-weight species (LMWs or fragments).
-
Calculate the percentage of each species relative to the total peak area. The monomer peak should represent the vast majority of the sample (e.g., >95%).
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) | Specification |
| Aggregates (HMW) | 7.1 | 1.8 | ≤ 5.0% |
| Monomer | 8.1 | 97.5 | ≥ 95.0% |
| Fragments (LMW) | 9.5 | 0.7 | ≤ 1.0% |
Note: Data are representative examples.
Conjugation Site Analysis
Determining the specific amino acid residues where the drug-linker is attached is crucial for understanding the ADC's structure-activity relationship and ensuring manufacturing consistency.[20][21]
Peptide Mapping by LC-MS/MS
Application Note: Peptide mapping is the definitive method for identifying conjugation sites.[21][22] The ADC is enzymatically digested (typically with trypsin) into smaller peptides. This peptide mixture is then separated by RP-HPLC and analyzed by high-resolution mass spectrometry (MS and MS/MS).[21] By comparing the peptide maps of the ADC and the unconjugated mAb, peptides containing the drug-linker modification can be identified based on their mass shift. MS/MS fragmentation then confirms the exact site of conjugation on the peptide sequence.[22]
Experimental Protocol: Tryptic Peptide Mapping
-
Sample Preparation:
-
Denaturation: Dilute the ADC sample (approx. 100 µg) in a denaturing buffer (e.g., 8 M Urea).
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 45 minutes.
-
Alkylation: Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature.
-
Buffer Exchange: Remove urea, excess DTT, and IAM using a desalting column, exchanging into an ammonium bicarbonate buffer (pH ~8).
-
Digestion: Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w) and incubate overnight at 37°C.
-
-
Instrumentation:
-
Nano-flow UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
RP Column: C18 column suitable for peptide separations.
-
-
Procedure:
-
Inject the digested peptide mixture.
-
Separate the peptides using a shallow gradient of acetonitrile (with 0.1% formic acid) over 60-120 minutes.
-
Acquire MS and data-dependent MS/MS spectra across the entire elution profile.
-
-
Data Analysis:
-
Use specialized software (e.g., Agilent BioConfirm, Protein Metrics) to process the raw data.
-
Search the MS/MS data against the antibody sequence, including the drug-linker mass as a variable modification on relevant residues (e.g., Lysine, Cysteine).
-
Identify and confirm all drug-conjugated peptides.[21]
-
Quantify the relative abundance of conjugation at different sites based on precursor ion peak areas.[20]
-
Linker and Payload Stability Assessment
The stability of the linker is a critical design feature of an ADC. The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, but it must be efficiently cleaved to release the payload once inside the target tumor cell.[23][24][25]
Application Note: ADC stability is often assessed by incubating the ADC in plasma or specific subcellular fractions (e.g., lysosomal extracts) and monitoring for the release of the free payload over time.[26] The samples are analyzed at various time points using techniques like LC-MS/MS, which can sensitively and specifically quantify the released payload and any related metabolites.[25][26] This provides crucial information on the ADC's biotransformation and kinetic stability.[23]
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation:
-
Spike the ADC into human plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately stop the reaction in the collected aliquots, typically by protein precipitation with cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the precipitated samples to pellet the plasma proteins.
-
Collect the supernatant containing the released payload.
-
Evaporate the supernatant to dryness and reconstitute in a suitable buffer for LC-MS analysis.
-
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
-
Procedure:
-
Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method for the free payload.
-
Inject the processed samples and quantify the amount of released payload against a standard curve.
-
-
Data Analysis:
-
Plot the concentration or percentage of released payload against time to determine the stability profile of the ADC in plasma.
-
Visualizations
General ADC Characterization Workflow
Caption: General workflow for ADC characterization.
Experimental Workflow for HIC-HPLC
Caption: Experimental workflow for HIC-HPLC.
Logical Relationship of Techniques to ADC Attributes
Caption: Logical relationship of techniques.
Simplified ADC Mechanism of Action
References
- 1. adcreview.com [adcreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. veranova.com [veranova.com]
- 5. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 8. sciex.com [sciex.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. molnar-institute.com [molnar-institute.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. criver.com [criver.com]
- 19. agilent.com [agilent.com]
- 20. Conjugation site analysis of antibody-drug-conjugates (ADCs) by signature ion fingerprinting and normalized area quantitation approach using nano-liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 23. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 24. dls.com [dls.com]
- 25. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. One moment, please... [sterlingpharmasolutions.com]
Application Notes and Protocols for Cell Labeling with Pyridyldithio-PEG Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridyldithio-terminated polyethylene (B3416737) glycol (PEG) probes are powerful tools for the selective and reversible labeling of cell surface thiols. This technology leverages the thiol-disulfide exchange reaction, enabling the covalent attachment of PEG chains to cysteine residues on membrane proteins. This modification, often referred to as PEGylation, can be employed for various applications, including shielding cell surface receptors, altering cellular interactions, and facilitating targeted drug delivery. The disulfide linkage offers the unique advantage of being cleavable by reducing agents, allowing for the removal of the PEG probe and the restoration of the native cell surface.
These application notes provide a detailed experimental workflow for labeling live cells with pyridyldithio-PEG probes, quantifying labeling efficiency, assessing cell viability, and reversing the labeling process.
Mechanism of Action: Thiol-Disulfide Exchange
The core of this cell labeling strategy is the thiol-disulfide exchange reaction between the pyridyldithio group of the PEG probe and free sulfhydryl groups (thiols) on the cell surface, primarily from cysteine residues in membrane proteins. The reaction is specific and proceeds efficiently under physiological conditions, resulting in the formation of a stable disulfide bond between the PEG probe and the cell surface protein, and the release of pyridine-2-thione.
Quantitative Data Summary
The following tables summarize key quantitative data related to the labeling of cells with pyridyldithio-PEG probes. These values are intended as a guide and may require optimization for specific cell types and experimental conditions.
Table 1: Labeling Efficiency
| Cell Type | Probe Concentration | Incubation Time | Labeling Efficiency | Reference |
| HeLa | 10 µM | 15 minutes | >50% | [1] |
| Generic Mammalian | 5-20 µM | 30-60 minutes | Varies (optimization required) | N/A |
Table 2: Cell Viability
| Cell Type | Probe Concentration | Incubation Time | Cell Viability | Reference |
| Caco-2 | 4 w/v% PEG 4000 | 24 hours | ~100% | [2] |
| Caco-2 | 4 w/v% PEG 6000 | 24 hours | ~96% | [2] |
| Caco-2 | 30 w/v% low MW PEGs | 30 minutes | Decreased | [2] |
Note: Cell viability is highly dependent on the molecular weight and concentration of the PEG derivative. Higher molecular weight PEGs generally exhibit lower cytotoxicity.[2]
Table 3: Reversibility of Labeling
| Reducing Agent | Concentration | Incubation Time | Outcome | Reference |
| Dithiothreitol (DTT) | 50 mM | 1 hour | Cleavage of disulfide bond | [3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10-50 mM | 30-60 minutes | Cleavage of disulfide bond | N/A |
Experimental Protocols
Protocol 1: Labeling of Live Cells with Pyridyldithio-PEG Probes
This protocol describes the general procedure for labeling cell surface thiols on live cells in suspension or adherent cultures.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Pyridyldithio-PEG probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Suspension cells: Harvest cells and wash twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in PBS to a final concentration of 1 x 10^6 cells/mL.
-
Adherent cells: Grow cells to 70-80% confluency. Wash the cells twice with pre-warmed PBS.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the pyridyldithio-PEG probe in anhydrous DMSO.
-
Vortex to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Labeling Reaction:
-
Dilute the pyridyldithio-PEG stock solution in PBS to the desired final concentration (typically 5-20 µM). Prepare this solution fresh for each experiment.
-
Suspension cells: Add the diluted probe solution to the cell suspension.
-
Adherent cells: Add the diluted probe solution to the culture plate, ensuring the cells are completely covered.
-
Incubate the cells for 15-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.
-
-
Washing:
-
Suspension cells: Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove unreacted probe.
-
Adherent cells: Aspirate the probe solution and wash the cells three times with pre-warmed PBS.
-
-
Downstream Analysis:
-
The labeled cells are now ready for downstream applications, such as flow cytometry, microscopy, or functional assays.
-
Protocol 2: Assessment of Cell Viability
It is crucial to assess the cytotoxicity of the labeling procedure. A standard MTT or CCK-8 assay can be used.
Materials:
-
Labeled and control (unlabeled) cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl for MTT)
-
Plate reader
Procedure:
-
Seed labeled and control cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for the desired time points (e.g., 1, 6, 24 hours) under standard culture conditions.
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Reversal of Pyridyldithio-PEG Labeling
This protocol describes the cleavage of the disulfide bond to remove the PEG probe from the cell surface.
Materials:
-
PEG-labeled cells
-
PBS
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Wash the PEG-labeled cells twice with PBS.
-
Prepare a fresh solution of DTT (e.g., 50 mM) or TCEP (e.g., 20 mM) in PBS.
-
Resuspend the cells (if in suspension) or cover the cells (if adherent) with the reducing agent solution.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS to remove the reducing agent and the cleaved PEG probe.
-
The cells now have their surface thiols restored and can be used for further experiments.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationships in optimizing the cell labeling process.
References
Troubleshooting & Optimization
Pyridyldithio Linkage Stability: Technical Support Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability issues associated with pyridyldithio linkages.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in pyridyldithio linkages?
A1: The primary cause of instability is the susceptibility of the disulfide bond to cleavage through thiol-disulfide exchange. This reaction is particularly prominent in reducing environments, such as the intracellular space where there is a high concentration of glutathione (B108866) (GSH).[1] The pyridyldithio group is designed to be cleaved under these conditions to release a therapeutic agent.
Q2: How does pH affect the stability of pyridyldithio linkages?
A2: The rate of thiol-disulfide exchange is pH-dependent. The reaction is initiated by a nucleophilic attack from a thiolate anion (R-S⁻). The concentration of the thiolate anion increases with pH, as the thiol group (R-SH) deprotonates. Therefore, the cleavage of pyridyldithio linkages is generally faster at higher pH values (alkaline conditions) and slower at lower pH values (acidic conditions).[2] Optimal reactivity for many SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) crosslinkers is between pH 7 and 8.[3]
Q3: What is the role of glutathione (GSH) in the cleavage of pyridyldithio linkages?
A3: Glutathione is a tripeptide with a free thiol group that is present in high concentrations (1-10 mM) inside cells.[1] It is a key physiological reducing agent that readily participates in thiol-disulfide exchange with pyridyldithio linkages, leading to the release of the conjugated molecule and pyridine-2-thione. This intracellular cleavage is often a desired mechanism for drug delivery systems.
Q4: How does the stability of pyridyldithio linkages compare to maleimide-based linkages?
A4: Both pyridyldithio and maleimide (B117702) linkages are used for bioconjugation to thiol groups. Pyridyldithio linkages form a disulfide bond that is designed to be cleavable. Maleimide linkages, on the other hand, form a more stable thioether bond. However, maleimide-based conjugates can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[4] The choice between the two depends on whether a cleavable or a more stable linkage is required for the specific application.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving pyridyldithio linkages.
Problem 1: Premature Cleavage of the Pyridyldithio Linker
Symptoms:
-
Loss of conjugated payload during purification or storage.
-
Low yield of the final conjugate.
-
Detection of free payload in the reaction mixture before intended cleavage.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting/Prevention Strategy |
| Presence of Trace Reducing Agents | - Use high-purity, degassed buffers for all conjugation and storage steps. - Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze disulfide reduction.[5] - If possible, perform conjugation and purification steps under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate pH of Buffer | - Maintain the pH of the solution between 6.5 and 7.5 for optimal stability during handling and storage. Disulfide exchange with free thiols is more rapid at alkaline pH.[2] - Use well-buffered solutions (e.g., phosphate-buffered saline, PBS) to avoid pH fluctuations. |
| Contamination with Free Thiols | - Ensure complete removal of any reducing agents (e.g., DTT, TCEP) used in previous steps by using a desalting column.[6] - Avoid using buffers containing thiols (e.g., Tris buffer with potential thiol impurities). |
| Instability in Biological Media | - For in vitro assays, consider using serum-free media if possible to minimize enzymatic and thiol-mediated cleavage. - For in vivo applications, the inherent instability in the reducing environment of the bloodstream and intracellular space is expected and is part of the linker's mechanism of action.[1] |
Problem 2: Low Conjugation Yield with SPDP Crosslinkers
Symptoms:
-
Low efficiency of introducing the pyridyldithio group onto the protein or molecule of interest.
-
Low final yield of the desired conjugate.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting/Prevention Strategy |
| Hydrolysis of the NHS Ester | - The N-hydroxysuccinimide (NHS) ester of SPDP is susceptible to hydrolysis, especially at higher pH. The half-life of the NHS ester is several hours at pH 7 but less than 10 minutes at pH 9.[2] - Prepare the SPDP solution immediately before use. - Perform the reaction at a pH between 7 and 8 for optimal NHS ester reactivity and reasonable stability.[3] |
| Presence of Primary Amines in the Buffer | - Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7] - Use amine-free buffers like phosphate, carbonate, or borate (B1201080) buffers.[6] |
| Insufficient Molar Excess of SPDP | - Increase the molar excess of the SPDP reagent to drive the reaction to completion. A 10- to 20-fold molar excess is a common starting point.[5] |
| Low Protein Concentration | - Low concentrations of the protein to be modified can lead to inefficient conjugation. Concentrate the protein solution if possible.[8] |
Quantitative Data on Pyridyldithio Linkage Stability
The stability of a pyridyldithio linkage is highly dependent on the experimental conditions. The following table provides estimated half-life values under different conditions to guide experimental design.
| Condition | pH | Reducing Agent | Estimated Half-Life |
| Storage Buffer | 7.4 | None | Days to Weeks |
| Storage Buffer | 8.5 | None | Hours to Days |
| Physiological Conditions | 7.4 | 5 mM Glutathione | Minutes to Hours |
| Acidic Buffer | 4.5 | 25 mM DTT | > 1 hour (cleavage is slower)[9] |
| Neutral Buffer | 7.5 | 50 mM DTT | < 30 minutes[6] |
Note: These are estimated values and can vary depending on the specific molecule, buffer composition, and temperature.
Experimental Protocols
Protocol 1: Assessing the Stability of a Pyridyldithio-Linked Conjugate
Objective: To determine the stability of a pyridyldithio-linked conjugate in the presence of a reducing agent.
Materials:
-
Pyridyldithio-linked conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) or Dithiothreitol (DTT)
-
UV-Vis Spectrophotometer
-
HPLC system with a suitable column
Procedure:
-
Prepare a stock solution of the pyridyldithio-linked conjugate in PBS.
-
Prepare a stock solution of the reducing agent (e.g., 100 mM GSH or DTT) in PBS.
-
Initiate the reaction: Add the reducing agent to the conjugate solution to a final desired concentration (e.g., 5 mM GSH or 10 mM DTT).
-
Monitor cleavage by spectrophotometry: The cleavage of the pyridyldithio bond releases pyridine-2-thione, which has a maximum absorbance at 343 nm.[6] Measure the absorbance at 343 nm at regular time intervals.
-
Monitor cleavage by HPLC: At different time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by acidification with trifluoroacetic acid). Analyze the sample by HPLC to quantify the remaining intact conjugate and the released payload.
-
Calculate the half-life: Plot the percentage of intact conjugate versus time and fit the data to a first-order decay model to determine the half-life of the conjugate under the tested conditions.
Protocol 2: Thiolation of a Protein using Traut's Reagent (2-Iminothiolane)
Objective: To introduce free sulfhydryl groups onto a protein for subsequent conjugation with a pyridyldithio-containing molecule.
Materials:
-
Protein to be thiolated
-
Traut's Reagent (2-Iminothiolane)
-
Non-amine buffer, pH 8.0 (e.g., PBS with 5 mM EDTA)
-
Desalting column
-
Ellman's Reagent (DTNB) for thiol quantification
Procedure:
-
Dissolve the protein in the non-amine buffer at a known concentration. The buffer should contain EDTA to prevent oxidation of the newly introduced sulfhydryl groups.[5]
-
Prepare a fresh solution of Traut's Reagent in water or buffer. A 2 mg/mL solution is approximately 14 mM.[5]
-
Add Traut's Reagent to the protein solution. A 10-fold molar excess is a good starting point for IgG antibodies.[5]
-
Incubate the reaction for 1 hour at room temperature.
-
Remove excess Traut's Reagent by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
Quantify the introduced sulfhydryl groups using Ellman's Reagent according to the manufacturer's protocol.
Visualizations
Caption: Thiol-disulfide exchange mechanism leading to the cleavage of a pyridyldithio linkage.
Caption: General experimental workflow for assessing pyridyldithio linkage stability.
Caption: Troubleshooting decision tree for low pyridyldithio conjugate yield.
References
- 1. researchgate.net [researchgate.net]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Force-dependent chemical kinetics of disulfide bond reduction observed with single-molecule techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. broadpharm.com [broadpharm.com]
Technical Support Center: Scaling Up ADC Production with PEG Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of Antibody-Drug Conjugates (ADCs) that utilize Polyethylene Glycol (PEG) linkers.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of ADC production with PEG linkers.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Increased Aggregation Upon Scale-Up | - Insufficient hydrophilicity of the PEG linker to counteract payload hydrophobicity at higher concentrations.[1] - Suboptimal buffer conditions (pH, ionic strength) during conjugation and purification.[1] - Use of organic co-solvents to dissolve the linker-payload may disrupt antibody structure.[1][2] - High Drug-to-Antibody Ratio (DAR).[3][4] | - Optimize PEG Linker Length: Consider a longer or branched PEG linker to enhance hydrophilicity.[3][4][5] - Buffer Screening: Empirically test different buffer compositions to find conditions that minimize aggregation. - Minimize Organic Solvent: Reduce the percentage of organic co-solvent in the reaction mixture to the lowest effective concentration.[6] - Control DAR: Precisely control the stoichiometry of the conjugation reaction to achieve an optimal DAR, as higher DARs can increase aggregation.[3][4] - Consider Immobilization: Immobilizing the antibody on a solid support during conjugation can prevent intermolecular aggregation.[2] |
| Batch-to-Batch Heterogeneity | - Use of polydisperse PEG linkers results in a mixture of ADCs with varying PEG chain lengths.[7] - Inconsistent reaction conditions (temperature, mixing, reaction time) during scale-up. - Lack of precise control over the conjugation process. | - Use Monodisperse PEG Linkers: Employ monodisperse (discrete) PEGs to ensure a uniform ADC product with a defined molecular weight.[7][8] - Process Parameter Control: Implement strict control over all process parameters during manufacturing.[9] - Site-Specific Conjugation: If possible, utilize site-specific conjugation technologies to produce a more homogeneous ADC.[10] |
| Low Conjugation Efficiency | - Steric hindrance from the PEG linker, especially with shorter chain lengths. - Inefficient activation of the linker or antibody functional groups. - Suboptimal reaction pH or buffer composition. | - Optimize Linker Length and Design: A longer PEG linker may reduce steric hindrance. Alternatively, consider a different linker chemistry. - Confirm Reagent Activity: Ensure the activity of coupling reagents (e.g., EDC, Sulfo-NHS) before use.[6] - pH Optimization: Perform small-scale experiments to determine the optimal pH for the conjugation reaction. |
| Difficulty in Purification | - Incomplete removal of unreacted linker-payload, free drug, or solvents.[11][12] - Co-elution of product variants during chromatography.[13] - The labile nature of the linker-payload makes it susceptible to degradation under harsh purification conditions. | - Employ Orthogonal Purification Methods: Use a multi-step purification process, such as a combination of Tangential Flow Filtration (TFF) and chromatography (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC).[10][12] - Optimize Chromatography Conditions: Develop and optimize chromatography methods to effectively separate the ADC from impurities.[13] - Use Milder Purification Conditions: If the linker is labile, explore purification methods that avoid harsh pH or high temperatures.[14] |
| Poor ADC Stability (Deconjugation/Fragmentation) | - Linker instability in circulation or during storage.[8][15] - Instability of the conjugation chemistry (e.g., retro-Michael deconjugation from maleimide (B117702) linkers).[9] - Formation of fragments due to instability of the antibody itself under process conditions.[15] | - Select a Stable Linker Chemistry: Choose a linker with proven stability for your specific payload and application (e.g., non-cleavable linkers for enhanced plasma stability).[][17] - Use Stabilized Maleimides: If using maleimide chemistry, consider self-stabilizing maleimides to prevent deconjugation.[18] - Formulation Development: Develop a stable formulation for the final ADC product, optimizing buffer, pH, and excipients.[11] |
Frequently Asked Questions (FAQs)
1. Why is aggregation a major challenge when scaling up ADC production with PEG linkers, and how can it be mitigated?
Aggregation is a primary concern because many cytotoxic payloads are hydrophobic.[9][1] When conjugated to an antibody, these hydrophobic moieties can cause the ADC molecules to stick together, especially at the higher concentrations required for large-scale manufacturing.[1] This can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[1]
PEG linkers are used to counteract this hydrophobicity due to their hydrophilic nature.[8][] They create a "hydration shell" around the payload, increasing the overall solubility of the ADC.[7][8] To mitigate aggregation during scale-up, you can:
-
Increase the PEG chain length or use branched PEGs: This enhances the hydrophilic shielding effect.[3][5]
-
Optimize the formulation: Carefully select buffers and excipients that promote ADC stability.[11]
-
Control the Drug-to-Antibody Ratio (DAR): Higher DARs can increase the propensity for aggregation.[3][4]
-
Use monodisperse PEG linkers: This ensures a homogeneous product, which can have better solubility characteristics than a polydisperse mixture.[7]
2. What is the impact of PEG linker length on ADC performance and scalability?
The length of the PEG linker is a critical parameter that influences several aspects of the ADC:
-
Pharmacokinetics (PK): Longer PEG chains increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[8][19] This can result in greater tumor accumulation.
-
Potency: There can be a trade-off between linker length and in vitro potency. Very long linkers might sometimes hinder the interaction of the ADC with the target cell or the release of the payload inside the cell.[4]
-
Solubility and Stability: Longer PEG linkers generally provide better hydrophilicity, which is advantageous for reducing aggregation, especially with highly hydrophobic payloads and at high DARs.[4][20]
The optimal PEG linker length is often a balance between improving PK and maintaining potent cytotoxicity, and it needs to be determined empirically for each specific ADC.[4]
3. What are the key analytical techniques for characterizing ADCs with PEG linkers during scale-up?
A comprehensive suite of analytical methods is essential to ensure the quality and consistency of ADCs during scale-up.[21][22] Key techniques include:
-
Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and fragments.[20][23]
-
Hydrophobic Interaction Chromatography (HIC): A primary method for determining the drug-to-antibody ratio (DAR) distribution and assessing the hydrophobicity profile of the ADC.[13][23]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the amount of unconjugated antibody and to analyze the stability of the linker-payload.[23]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the ADC, confirming successful conjugation and helping to identify different drug-loaded species.[24]
-
Ligand-Binding Assays (e.g., ELISA): To assess the binding affinity of the ADC to its target antigen and ensure that the conjugation process has not compromised its biological activity.[25]
4. How can I improve the consistency and reproducibility of my ADC production when moving to a larger scale?
Achieving batch-to-batch consistency is crucial for clinical and commercial manufacturing.[11] Key strategies include:
-
Using Monodisperse PEG Linkers: This is a critical step to ensure that every ADC molecule has the same linker length, leading to a more homogeneous product.[7]
-
Robust Process Development: Thoroughly understand and define critical process parameters (CPPs) such as reaction time, temperature, pH, and mixing efficiency at a smaller scale before scaling up.[9]
-
Implementing Process Analytical Technology (PAT): Where possible, use in-line or at-line monitoring to control the manufacturing process in real-time.
-
Site-Specific Conjugation: Employing conjugation technologies that target specific sites on the antibody (e.g., engineered cysteines, enzymatic conjugation) can lead to a highly homogeneous product with a defined DAR.[10]
-
Comprehensive Characterization: Use a robust panel of analytical techniques to ensure that each batch meets the predefined quality specifications.[22]
5. What are the main challenges in purifying ADCs with PEG linkers at a large scale?
Purification is a significant hurdle in large-scale ADC manufacturing.[10][11] The main challenges include:
-
Removal of Impurities: Efficiently removing unreacted cytotoxic payload, linker, and organic solvents is critical for the safety of the final product.[12]
-
Product Heterogeneity: The presence of different drug-loaded species can make it difficult to achieve a highly pure and uniform product.
-
Process Scalability: Purification methods used at the bench scale, such as standard chromatography, may not be easily scalable. Tangential Flow Filtration (TFF) is often used for buffer exchange and removal of small molecule impurities at larger scales.[10]
-
Linker Stability: The linker must be stable during the purification process to prevent premature drug release.[14]
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on key ADC performance metrics, based on data from preclinical studies. Note that the specific results can vary depending on the antibody, payload, and experimental model used.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | Cell Line | IC50 (ng/mL) | Reference |
| Non-PEGylated | L540cy (CD30+) | 10-20 | [18] |
| PEG4 | L540cy (CD30+) | 15-25 | [18] |
| PEG8 | L540cy (CD30+) | 20-30 | [18] |
| PEG12 | L540cy (CD30+) | 25-35 | [18] |
| PEG24 | L540cy (CD30+) | 30-40 | [18] |
A general trend observed is that increasing PEG linker length can sometimes lead to a slight decrease in in vitro potency.
Table 2: Impact of PEG Linker Length on Pharmacokinetics in Rats (DAR 8)
| Linker | Clearance (mL/day/kg) | Area Under the Curve (AUC) (µg*day/mL) | Reference |
| Non-PEGylated | ~20 | ~150 | [18] |
| PEG4 | ~15 | ~200 | [18] |
| PEG8 | ~5 | ~600 | [18] |
| PEG12 | ~5 | ~600 | [18] |
| PEG24 | ~5 | ~600 | [18] |
Longer PEG chains significantly improve the pharmacokinetic profile, with a threshold effect often observed around PEG8.[18]
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based ADC Conjugation with a Maleimide-PEG-Payload
This protocol outlines a general method for conjugating a maleimide-functionalized PEG linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.[24]
-
Antibody Reduction:
-
Prepare the monoclonal antibody in a suitable buffer (e.g., PBS).
-
Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4) using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG-Payload linker in a minimal amount of a compatible organic co-solvent (e.g., DMSO).
-
Immediately add a 10- to 20-fold molar excess of the dissolved linker-payload to the reduced antibody solution.
-
Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the resulting ADC to remove unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the final protein concentration using UV-Vis spectroscopy at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).
-
Assess the level of aggregation using SEC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[24]
-
Cell Seeding:
-
Seed the target cancer cell line (antigen-positive) and a control cell line (antigen-negative) in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and a control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: A logical workflow for scaling up ADC production.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 8. purepeg.com [purepeg.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. lonza.com [lonza.com]
- 11. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 12. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. researchgate.net [researchgate.net]
- 17. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. veranova.com [veranova.com]
- 22. adcreview.com [adcreview.com]
- 23. pharmafocusamerica.com [pharmafocusamerica.com]
- 24. benchchem.com [benchchem.com]
- 25. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
Technical Support Center: Purification of (2-pyridyldithio)-PEG4 Acid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (2-pyridyldithio)-PEG4 acid and similar PEG linkers. Our goal is to help you overcome common challenges in purifying your target conjugates and removing unreacted materials.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound after a conjugation reaction?
A1: Several chromatography and filtration-based methods are effective for removing small molecule linkers like this compound from larger biomolecules such as proteins or antibodies. The most common techniques include:
-
Size Exclusion Chromatography (SEC): This is a widely used and effective method that separates molecules based on their size.[1][][3] The larger conjugate will elute before the smaller, unreacted PEG linker.
-
Dialysis or Diafiltration/Ultrafiltration: These methods are effective for separating molecules with a significant size difference.[1][4][5] By using a membrane with an appropriate molecular weight cutoff (MWCO), the smaller unreacted PEG linker can be removed.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[] It can be very effective for separating unreacted linker and other small molecule impurities from the more polar protein conjugate.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge.[1][] Since the this compound has a terminal carboxylic acid, its charge state can be manipulated with pH to facilitate separation from the target molecule.
Q2: How do I choose the best purification method for my specific conjugate?
A2: The optimal purification strategy depends on several factors, including the size and properties of your target molecule, the scale of your purification, and the required final purity.
| Factor | Recommendation |
| Size Difference | If there is a large difference in size between your conjugate and the unreacted linker, SEC, dialysis, or diafiltration are excellent choices.[1][5] |
| Charge Difference | If your target molecule and the PEG linker have different isoelectric points (pI), IEX can be a powerful separation tool.[] |
| Hydrophobicity | For separating positional isomers or when dealing with hydrophobic molecules, RP-HPLC can provide high-resolution separation.[] |
| Scale | For small-scale, analytical purifications, HPLC-based methods (SEC, IEX, RP-HPLC) are often preferred. For larger, preparative scale purifications, dialysis, diafiltration, and low-pressure chromatography are more common.[1] |
| Purity Requirement | For very high purity requirements, a multi-step purification strategy combining different methods (e.g., IEX followed by SEC) may be necessary. |
Q3: Can I use a desalting column to remove the unreacted this compound?
A3: Yes, a desalting column, which is a form of size exclusion chromatography, is a rapid and effective method for removing excess, non-reacted this compound and other small molecule byproducts from your labeled protein.[6]
Troubleshooting Guide
Problem 1: I still see unreacted this compound in my sample after purification by SEC.
| Possible Cause | Recommended Solution |
| Inadequate Resolution | The column may be too short or the bead size may be too large for sufficient separation. Use a longer column or a resin with a smaller particle size to improve resolution. |
| Column Overloading | Too much sample was loaded onto the column, leading to band broadening and poor separation. Reduce the sample load volume and/or concentration. |
| Inappropriate Mobile Phase | The mobile phase composition may be causing interactions between the linker and the stationary phase. Ensure you are using a well-vetted, non-interactive mobile phase, such as phosphate-buffered saline (PBS). |
| Aggregation | The conjugate or the unreacted linker may be aggregating, leading to co-elution. Analyze the sample by dynamic light scattering (DLS) to check for aggregates. Consider modifying the buffer with additives to reduce aggregation. |
Problem 2: My protein conjugate precipitates during purification.
| Possible Cause | Recommended Solution |
| Over-modification | Too many hydrophobic PEG linkers attached to the protein can lead to a drastic change in the isoelectric point and cause precipitation.[7] Reduce the molar excess of the PEG linker in the conjugation reaction. |
| Buffer Conditions | The pH or ionic strength of the purification buffer may be close to the isoelectric point of the conjugate, causing it to precipitate. Adjust the pH of the buffer to be at least one unit away from the pI of the conjugate. |
| Hydrophobicity of the Linker | Some PEG linkers can be hydrophobic, and high levels of conjugation can induce precipitation.[8] Using a more water-soluble version of the linker, if available, can mitigate this issue. |
Problem 3: The yield of my purified conjugate is very low.
| Possible Cause | Recommended Solution |
| Inefficient Conjugation | The initial conjugation reaction may have been inefficient. Optimize reaction conditions such as pH, temperature, and reaction time.[9] Ensure the protein concentration is adequate, as low concentrations can lead to poor reaction kinetics.[7] |
| Loss During Purification | The conjugate may be adsorbing to the chromatography resin or filtration membrane. Passivate surfaces or choose a different stationary phase or membrane material. |
| Instability of the Conjugate | The conjugate may be degrading during purification. Perform purification steps at a lower temperature (e.g., 4°C) and consider adding stabilizing agents to the buffers. |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is a general guideline for removing unreacted this compound using a gel filtration column.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with an appropriate fractionation range for your conjugate)
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction mixture containing the conjugate and unreacted linker
-
UV detector
Methodology:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS) at a flow rate recommended by the column manufacturer.
-
Centrifuge your reaction mixture to remove any precipitates.
-
Inject the clarified reaction mixture onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and potentially a secondary wavelength if the linker has a distinct absorbance.
-
Collect fractions corresponding to the different peaks. The first major peak will typically be the higher molecular weight conjugate, followed by a peak for the unreacted protein (if any), and a later peak for the small molecular weight unreacted this compound.[10][11]
-
Analyze the collected fractions by SDS-PAGE or another appropriate method to confirm the presence and purity of the conjugate.
Protocol 2: Purification by Dialysis
This protocol is suitable for removing small molecules from larger proteins.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO), typically 10-20 kDa for antibodies.
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Methodology:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.
-
Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-200 times the sample volume).
-
Stir the buffer gently on a stir plate.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.
-
Perform at least two to three buffer changes to ensure complete removal of the unreacted linker.
-
After the final buffer change, recover the purified conjugate from the dialysis tubing/cassette.
Diagrams
Caption: Experimental workflow for conjugation and purification.
Caption: Logical diagram for troubleshooting purification issues.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Item - Characterization and separation of PEG polymer linkers and IEkMCC-PEG conjugates. - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker-to-Protein Ratios in Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker-to-protein ratios in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker-to-protein molar ratio for my bioconjugation reaction?
A1: The ideal linker-to-protein molar ratio is empirical and depends on several factors, including the protein's concentration, the number and accessibility of reactive sites (e.g., lysine (B10760008) residues for NHS esters), and the desired degree of labeling (DOL).[1][2] For many applications involving antibodies, a final DOL of 4-7 is often considered optimal.[1] It is recommended to perform small-scale pilot experiments with varying molar excess ratios to determine the optimal condition for your specific protein and application.[2]
Q2: How does the linker-to-protein ratio affect my final bioconjugate?
A2: The linker-to-protein ratio directly influences the degree of labeling (DOL), which in turn can impact the bioconjugate's:
-
Activity: Over-labeling can lead to a loss of biological activity due to the modification of critical amino acid residues or conformational changes in the protein.
-
Solubility and Aggregation: High DOLs can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[3][4] The choice of a hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG), can help mitigate this issue.
-
Therapeutic Index (for ADCs): In the context of antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR), which is analogous to the DOL, significantly affects the therapeutic index. While a higher DAR can increase potency, it may also lead to faster clearance and increased toxicity, thereby narrowing the therapeutic window.[5][6]
Q3: What are the most common issues when the linker-to-protein ratio is not optimized?
A3: The most frequent problems arising from a suboptimal linker-to-protein ratio are:
-
Low Conjugation Yield: An insufficient amount of linker will result in a low DOL and unreacted protein.
-
Protein Aggregation and Precipitation: An excessive linker-to-protein ratio is a common cause of protein aggregation.[3][4]
-
Loss of Biological Function: Over-modification can alter the protein's structure and function.
-
Product Heterogeneity: A non-optimized ratio can lead to a heterogeneous mixture of bioconjugates with varying DOLs, making characterization and downstream applications challenging.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your bioconjugation experiments.
Problem 1: Low Conjugation Yield or Low Degree of Labeling (DOL)
If you are experiencing a lower than expected yield or DOL, consider the following troubleshooting steps.
// Solutions solution_reagents [label="Use fresh, high-quality reagents.\nStore desiccated at recommended temperature.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_buffer [label="Ensure buffer is amine-free (e.g., PBS, HEPES).\nVerify pH is optimal for the chemistry (e.g., 7.2-8.5 for NHS esters).", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_ratio [label="Perform a titration of linker molar excess.\nIncrease the molar ratio of the linker.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_protein [label="Confirm protein concentration.\nEnsure reactive groups are accessible.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_incubation [label="Increase reaction time or perform at room temperature\nif initially done at 4°C.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
check_reagents -> solution_reagents [style=dashed]; check_buffer -> solution_buffer [style=dashed]; optimize_ratio -> solution_ratio [style=dashed]; check_protein -> solution_protein [style=dashed]; increase_incubation -> solution_incubation [style=dashed]; } . Caption: Troubleshooting Decision Tree for Low Conjugation Yield.
| Possible Cause | Recommended Solution |
| Degraded or Hydrolyzed Linker | Use fresh, high-quality linker. Ensure proper storage conditions (e.g., desiccated at -20°C for NHS esters).[7] Allow the reagent to warm to room temperature before opening to prevent condensation.[7] |
| Incompatible Reaction Buffer | Ensure the buffer does not contain primary amines (e.g., Tris, glycine) if using amine-reactive chemistry like NHS esters.[7] Perform a buffer exchange into a suitable buffer like PBS or HEPES at the optimal pH (typically 7.2-8.5 for NHS esters).[3][7] |
| Insufficient Linker-to-Protein Ratio | Increase the molar excess of the linker in the reaction. A titration experiment is recommended to find the optimal ratio for your specific protein.[1] |
| Low Protein Concentration | Increase the protein concentration. Dilute protein solutions may require a higher molar excess of the linker to achieve the desired DOL.[1] |
| Inaccessible Reactive Groups on Protein | For buried reactive groups, consider using a linker with a longer spacer arm or introducing mild denaturants (use with caution as it may affect protein activity). |
Problem 2: Protein Aggregation or Precipitation During/After Conjugation
Protein aggregation is a common issue, often caused by an excessive linker-to-protein ratio or the hydrophobic nature of the linker.
// Solutions solution_ratio [label="Reduce the molar excess of the linker.\nPerform a titration to find the highest ratio that doesn't cause aggregation.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_linker_solubility [label="Dissolve the linker in a small amount of organic solvent (e.g., DMSO) before adding to the protein solution.\nUse a more hydrophilic linker (e.g., PEGylated).", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_buffer_conditions [label="Adjust the pH away from the protein's isoelectric point (pI).\nInclude additives like arginine or glycerol (B35011) to improve solubility.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reaction_conditions [label="Perform the reaction at a lower temperature (e.g., 4°C).\nAdd the linker solution slowly to the protein solution with gentle mixing.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_ratio -> solution_ratio [style=dashed]; check_linker_solubility -> solution_linker_solubility [style=dashed]; check_buffer_conditions -> solution_buffer_conditions [style=dashed]; modify_reaction_conditions -> solution_reaction_conditions [style=dashed]; } . Caption: Troubleshooting Decision Tree for Protein Aggregation.
| Possible Cause | Recommended Solution |
| Over-labeling | Reduce the molar excess of the linker in the reaction. A lower DOL is less likely to cause aggregation.[3] |
| Hydrophobic Linker | If the linker is hydrophobic, consider switching to a more hydrophilic version, such as a PEGylated linker, to improve the solubility of the conjugate.[7] |
| Protein Precipitation Upon Linker Addition | Dissolve the linker in a small amount of a compatible organic solvent (e.g., DMSO, DMF) before adding it to the protein solution. Add the linker solution slowly and with gentle mixing to avoid localized high concentrations.[3] |
| Suboptimal Buffer Conditions | Ensure the buffer pH is not close to the protein's isoelectric point (pI), as proteins are least soluble at their pI.[8] Consider adding excipients such as arginine or glycerol to the buffer to increase protein solubility. |
| High Protein Concentration | Perform the conjugation at a lower protein concentration to reduce intermolecular interactions that can lead to aggregation. |
Problem 3: Loss of Protein Activity or Binding Affinity
If your bioconjugate shows reduced biological activity or binding affinity, the conjugation process may be modifying critical residues.
| Possible Cause | Recommended Solution |
| Modification of Critical Residues | Reduce the linker-to-protein ratio to decrease the overall degree of labeling.[4] |
| Conformational Changes | Use a linker with a different length or chemical structure. A longer, flexible linker might provide more space for the protein to maintain its native conformation. |
| Steric Hindrance | If the linker or attached molecule is bulky, it may block the active site or binding interface. Consider using a linker with a longer spacer arm to distance the payload from the protein. |
| Denaturation during Reaction | Ensure that the reaction conditions (pH, temperature, co-solvents) are not causing protein denaturation. Perform the reaction at a lower temperature if necessary.[3] |
Quantitative Data Tables
The following tables provide representative data to guide the optimization of your linker-to-protein ratio. The exact values will vary depending on the specific protein, linker, and reaction conditions.
Table 1: Effect of Linker-to-Protein Molar Ratio on Degree of Labeling (DOL) and Protein Activity
| Molar Excess of NHS Ester Linker | Typical Final DOL | Representative Protein Activity (% of Unconjugated) | Potential for Aggregation |
| 5:1 | 2-4 | 90-100% | Low |
| 10:1 | 4-7 | 70-90% | Moderate |
| 20:1 | 7-10 | 50-70% | High |
| 50:1 | >10 | <50% | Very High |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Therapeutic Index of an Antibody-Drug Conjugate (ADC)
| Average DAR | In Vitro Potency | In Vivo Efficacy | Plasma Clearance | Therapeutic Index |
| 2 | Moderate | Good | Low | Optimal |
| 4 | High | Good | Moderate | Good |
| 8 | Very High | Reduced | High | Poor |
Note: This table is a generalized representation based on trends observed in ADC development.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
-
Protein Preparation: Dialyze the protein into an amine-free buffer, such as PBS (Phosphate Buffered Saline) or HEPES, at a pH between 7.2 and 8.5.[3] Adjust the protein concentration to 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS ester linker in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.[3]
-
Labeling Reaction: Add the desired molar excess (e.g., 5 to 20-fold) of the dissolved NHS ester to the protein solution.[3] Add the linker solution slowly while gently mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[3]
-
Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine, such as 1M Tris-HCl, can be added to a final concentration of 50-100 mM.[9]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC).[3]
-
Characterization: Analyze the purified bioconjugate to determine the DOL, assess for aggregation, and measure biological activity.
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is calculated by measuring the absorbance of the purified conjugate at two wavelengths: the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the attached molecule (e.g., a fluorescent dye).
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).
-
Calculate Protein Concentration:
-
First, correct the A280 reading for the absorbance of the label at this wavelength: Corrected A280 = A280 - (Amax × CF) where CF is the correction factor (A280 of the free label / Amax of the free label).
-
Then, calculate the molar concentration of the protein: [Protein] (M) = Corrected A280 / (εprotein × path length) where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Label Concentration: [Label] (M) = Amax / (εlabel × path length) where εlabel is the molar extinction coefficient of the label at its Amax.
-
Calculate DOL: DOL = [Label] / [Protein]
Protocol 3: Assessing Protein Aggregation using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Aggregates, being larger than the monomeric protein, will elute earlier from the column.
-
System Setup: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS). The mobile phase should be optimized to minimize non-specific interactions between the protein and the stationary phase.[10]
-
Sample Preparation: Prepare the bioconjugate sample in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector, typically at 280 nm.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different species. The monomeric protein will be the main peak, while any aggregates will appear as earlier eluting peaks. The percentage of aggregation can be calculated by integrating the peak areas.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. ELISA Protocol | Rockland [rockland.com]
- 7. benchchem.com [benchchem.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: (2-pyridyldithio)-PEG4 acid vs. Maleimide-PEG4-acid for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's properties dictate the stability, reactivity, and ultimate efficacy of the final product. This guide provides an objective comparison of two commonly used thiol-reactive PEGylated linkers: (2-pyridyldithio)-PEG4 acid and Maleimide-PEG4-acid, supported by experimental data and detailed protocols to inform your selection process.
At the heart of bioconjugation is the precise and stable attachment of a payload—be it a therapeutic agent, a fluorescent dye, or another biomolecule—to a target protein or antibody. Both this compound and Maleimide-PEG4-acid are heterobifunctional linkers designed for this purpose. They each possess a four-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and a terminal carboxylic acid for subsequent conjugation, for instance, to primary amines. Their key difference lies in their thiol-reactive moieties, which determine the nature of the resulting bond and, consequently, the bioconjugate's stability and mechanism of action.
Chemical Structure and Reaction Mechanism
This compound reacts with free sulfhydryl groups (thiols) on cysteine residues via a thiol-disulfide exchange reaction. This reaction forms a disulfide bond, releasing a pyridine-2-thione byproduct, the concentration of which can be measured spectrophotometrically at 343 nm to monitor the reaction's progress. The resulting disulfide linkage is cleavable under reducing conditions, a feature that is often exploited for the controlled release of payloads within the reducing environment of the cell.
Maleimide-PEG4-acid , on the other hand, reacts with thiols through a Michael addition reaction. This forms a stable, covalent thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[1] At pH 7.0, the reaction rate of maleimide (B117702) with thiols is approximately 1,000 times faster than its reaction with amines.[1] The thioether bond is generally considered non-cleavable under physiological conditions, offering a more permanent linkage for applications where sustained conjugation is desired.
Performance Comparison: A Quantitative Overview
The choice between these two linkers often comes down to the desired stability of the final conjugate and the specific application. The following tables summarize key quantitative parameters to aid in this decision.
| Parameter | This compound | Maleimide-PEG4-acid | Reference |
| Reaction pH | 7.0 - 8.0 | 6.5 - 7.5 | [1] |
| Reaction Time | 30 - 60 minutes | 30 - 60 minutes | [2] |
| Bond Type | Disulfide | Thioether | |
| Bond Stability | Cleavable (reducing conditions) | Stable (generally non-cleavable) | |
| Reaction Monitoring | Spectrophotometry (A343 nm) | Not directly spectrophotometric |
| Stability in Human Plasma | This compound Conjugate | Maleimide-PEG4-acid Conjugate | Reference |
| Half-life | Shorter, susceptible to thiol exchange | Longer, but can undergo retro-Michael addition | [3] |
| Primary Degradation Pathway | Disulfide reduction | Retro-Michael reaction/thiol exchange | [3][4] |
Experimental Protocols
Detailed methodologies for bioconjugation are crucial for reproducibility and success. Below are generalized protocols for conjugating a protein with a free cysteine to either this compound or Maleimide-PEG4-acid.
Protocol 1: Conjugation using this compound
This protocol is adapted from procedures for SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) crosslinkers.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP), if protein disulfides need to be reduced
-
Desalting column
Procedure:
-
Protein Preparation: If necessary, reduce protein disulfide bonds using a suitable reducing agent. Remove the reducing agent using a desalting column. The protein should be in a thiol-free buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation: Add a 10-20 fold molar excess of the linker stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted linker using a desalting column, exchanging the buffer to one suitable for the next conjugation step (e.g., activating the carboxylic acid group).
-
Monitoring (Optional): The incorporation of the pyridyldithio group can be quantified by measuring the release of pyridine-2-thione upon reduction with an excess of DTT.
Protocol 2: Conjugation using Maleimide-PEG4-acid
This protocol is adapted from procedures for SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinkers.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG4-acid
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP), if necessary
-
Desalting column
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
Procedure:
-
Protein Preparation: As in Protocol 1, ensure the protein has a free thiol and is in a suitable buffer.
-
Linker Preparation: Prepare a stock solution of Maleimide-PEG4-acid in anhydrous DMSO or DMF.
-
Conjugation: Add a 10-20 fold molar excess of the linker stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add a quenching reagent with a free thiol to react with any excess maleimide groups.
-
Purification: Purify the conjugate to remove unreacted linker and quenching reagent using a desalting column.
Stability Considerations: A Deeper Dive
The stability of the formed linkage is a paramount consideration. The disulfide bond created by the this compound linker is susceptible to cleavage by reducing agents such as glutathione, which is present in high concentrations inside cells. This makes it an ideal choice for ADCs where the cytotoxic payload should be released upon internalization into the target cancer cell. However, this also means the conjugate may have lower stability in the bloodstream, where reducing agents are also present, albeit at lower concentrations.
Conversely, the thioether bond formed by the Maleimide-PEG4-acid linker is significantly more stable and is not cleaved by reducing agents. This provides a more durable conjugate for applications requiring long-term stability in vivo. However, it's important to note that the thioether linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to the exchange of the conjugated molecule and potential off-target effects.[3] Some studies have shown that maleimide-PEG conjugates can exhibit deconjugation in the presence of competing thiols.[5]
Choosing the Right Linker: A Decision Guide
The selection between this compound and Maleimide-PEG4-acid is application-dependent. The following decision tree can guide researchers in making an informed choice.
References
A Comparative Guide to the Validation of Conjugate Purity by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of conjugate purity, with a particular focus on antibody-drug conjugates (ADCs). We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting and implementing the most suitable methods for their applications.
Introduction to Conjugate Purity
The purity of bioconjugates, such as antibody-drug conjugates (ADCs), is a critical quality attribute (CQA) that directly impacts their safety and efficacy.[1] Impurities, which can include unconjugated antibodies, free drugs, or aggregated species, can alter the therapeutic window and lead to unforeseen side effects.[1] Therefore, robust analytical methods are essential for the accurate characterization and quantification of product purity and related impurities throughout the drug development process. HPLC is a cornerstone technique in this field, offering high-resolution separation of the various components within a heterogeneous ADC sample.[1][2]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] For conjugate analysis, several HPLC modes are employed to assess different aspects of purity.
-
Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for determining the drug-to-antibody ratio (DAR) and assessing the overall purity of ADCs.[3][4] Separation is based on the hydrophobicity of the components. Conjugation of a hydrophobic drug to an antibody increases its retention time on the column, allowing for the separation of species with different drug loads.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC is another popular method for DAR determination.[5] It separates molecules based on hydrophobicity but uses less denaturing conditions than RP-HPLC, which can be advantageous for maintaining the protein's native structure.[6] With each additional drug linked to the antibody, the ADC species' retention on the column increases, enabling the quantification of the drug load.[5]
-
Size-Exclusion Chromatography (SEC): SEC is the primary method for detecting and quantifying aggregates or fragments within the conjugate sample.[7] This technique separates molecules based on their size, providing crucial information about the stability and homogeneity of the product.[7]
Comparison of Analytical Methods for Purity Assessment
While HPLC is a versatile tool, it is often used in conjunction with other orthogonal methods to provide a comprehensive characterization of the conjugate. Mass Spectrometry (MS), in particular, is frequently coupled with LC to confirm the identity of different species.[5]
| Method | Principle | Primary Application | Advantages | Limitations |
| RP-HPLC | Separation based on hydrophobicity. | DAR determination, purity/impurity profiling.[3][7] | High resolution, robust, well-established.[4] | Can be denaturing, potentially altering protein structure. |
| HIC | Separation based on hydrophobicity under non-denaturing conditions. | DAR determination for proteins and antibodies.[5][6] | Preserves native protein structure, good resolution of DAR species.[5] | Can be sensitive to buffer composition and temperature. |
| SEC | Separation based on hydrodynamic radius (size). | Detection and quantification of aggregates and fragments.[7] | Non-denaturing, reliable for assessing physical stability. | Limited resolution for species of similar size. |
| LC-MS | Separation by chromatography coupled with mass-based detection. | DAR confirmation, identification of impurities and degradation products.[5] | High specificity and sensitivity, provides molecular weight information.[5] | Higher equipment cost and complexity.[8] |
| Cation Exchange (CEX)-HPLC | Separation based on surface charge. | Analysis of charge variants.[9] | High resolution for charge-based heterogeneity. | Mobile phase conditions can sometimes promote aggregation. |
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates a typical workflow for validating the purity of a conjugate sample using HPLC.
Caption: Workflow for conjugate purity analysis by HPLC.
Detailed Experimental Protocol: RP-HPLC for ADC Purity
This protocol provides a general framework for the analysis of an antibody-drug conjugate using Reversed-Phase HPLC. Method optimization will be required for specific conjugates.
A. Materials and Equipment
-
HPLC System: Binary gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).[4]
-
Column: C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water.[4]
-
Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[4]
-
Sample: Antibody-drug conjugate, diluted to approximately 1 mg/mL in MPA.
B. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60-80°C (elevated temperature can improve peak shape)
-
Detection Wavelength: 280 nm (for the antibody) and a wavelength specific to the drug if applicable.
-
Injection Volume: 10-20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 25 20.0 55 22.0 90 25.0 90 26.0 25 | 30.0 | 25 |
C. Sample Preparation
-
Allow the conjugate sample and mobile phases to reach room temperature.
-
Prepare the sample by diluting it to a final concentration of 1 mg/mL using Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[10]
-
Transfer the filtered sample to an HPLC vial.
D. Data Analysis
-
Integrate the peak areas of all species in the chromatogram.
-
Calculate the purity by dividing the area of the main conjugate peak by the total area of all peaks and multiplying by 100.
-
For DAR analysis, calculate the weighted average DAR using the relative peak area percentages of each DAR species (DAR0, DAR2, DAR4, etc.).[4]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables. Below is an example of how HPLC data for ADC purity and DAR can be presented.
Table 1: Purity and Drug-to-Antibody Ratio (DAR) Analysis of ADC Batch XYZ
| Peak Identity | Retention Time (min) | Peak Area (%) |
| Unconjugated Antibody (DAR0) | 12.5 | 4.5 |
| DAR2 Species | 14.8 | 35.2 |
| DAR4 Species | 16.2 | 58.1 |
| Aggregates/Fragments | Various | 2.2 |
| Total | 100.0 | |
| Calculated Purity (%) | 97.8% | |
| Weighted Average DAR | 3.47 |
The results in Table 1 indicate a high-purity batch with a weighted average DAR of 3.47. The main species are those with two and four drugs conjugated per antibody. The level of aggregation and fragmentation is low, at 2.2%. This type of data is crucial for batch-to-batch consistency checks and regulatory submissions.[11]
References
- 1. moravek.com [moravek.com]
- 2. torontech.com [torontech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. chromforum.org [chromforum.org]
- 9. cs.purdue.edu [cs.purdue.edu]
- 10. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. GoToStage.com [gotostage.com]
The Balancing Act: How PEG Spacer Length Dictates Bioconjugate Success
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of Polyethylene (B3416737) Glycol (PEG) spacer length in bioconjugation. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to optimize the design of next-generation therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
In the intricate world of bioconjugation, the linker connecting a biological molecule to a payload is far from a passive component. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a cornerstone, prized for its ability to modulate the physicochemical and pharmacological properties of the final conjugate. The length of this PEG spacer is a critical design parameter, profoundly influencing solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy. This guide delves into the comparative analysis of different PEG spacer lengths, offering a data-driven approach to informed decision-making in bioconjugate design.
The core function of a PEG spacer lies in its hydrophilicity, flexibility, and biocompatibility.[1][2] These properties help to overcome challenges associated with hydrophobic payloads, such as aggregation and rapid clearance from circulation.[3][4] The choice of PEG length, from short, discrete units (e.g., PEG4, PEG8) to longer polymer chains, represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[1][3]
Comparative Analysis of PEG Spacer Lengths: A Quantitative Look
The optimal PEG spacer length is often context-dependent, varying with the specific antibody, payload, and target.[3] However, general trends can be observed across different applications. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Impact on Antibody-Drug Conjugate (ADC) Pharmacokinetics
Longer PEG chains generally improve the pharmacokinetic profile of ADCs by increasing their hydrodynamic size, which slows clearance.[4]
| PEG Spacer Length | Clearance Rate (mL/day/kg) | Area Under the Curve (AUC) (µg*day/mL) | In Vivo Half-Life (days) | Reference |
| PEG2 | 100 | 3,500 | Not Specified | [4] |
| PEG4 | 160 | 5,600 | Not Specified | [4] |
| PEG8 | 280 | 9,800 | 6.1 | [4] |
| PEG12 | 280 | 10,000 | 6.0 | [4] |
| PEG24 | 290 | 10,000 | 5.8 | [4] |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[4] |
Influence on Binding Affinity
The effect of PEG spacer length on binding affinity can vary. In some cases, a longer, more flexible spacer can overcome steric hindrance, while in others, a shorter, more constrained linker may be beneficial.[5][6]
| Conjugate | PEG Spacer Length | IC50 (nM) |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 |
| PEG3 | 3.9 ± 0.3 | |
| PEG4 | 5.4 ± 0.4 | |
| PEG6 | 5.8 ± 0.3 | |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).[5] |
| Aptamer-Amphiphile | PEG Spacer Length | Dissociation Constant (Kd) (nM) |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 10.2 ± 1.5 | |
| PEG8 | 8.9 ± 1.2 | |
| PEG24 | 7.8 ± 1.1 | |
| Data adapted from a study on aptamer-amphiphiles.[7][8] |
The Role of PEG Spacers in PROTAC Design
In the realm of PROTACs, the linker is a critical determinant of the efficacy and drug-like properties of the molecule.[9] PEG linkers enhance solubility and cell permeability, and their flexibility is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for target protein degradation.[9][10] The optimal number of PEG units must be empirically determined for each PROTAC system to balance hydrophilicity and cell permeability.[9]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
Unraveling the Impact of Linker Technology on the Biological Activity of Antibody-Drug Conjugates: A Comparative Guide
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically influenced by the design of the linker that connects the monoclonal antibody to the cytotoxic payload. This guide provides a detailed comparison of the biological activity of ADCs with different linker technologies, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in optimizing ADC design.
Linker Technology: A Critical Determinant of ADC Performance
The linker is a pivotal component of an ADC, dictating its stability in circulation, the mechanism of payload release, and overall therapeutic index.[1][2] The choice between a cleavable and a non-cleavable linker has profound implications for the ADC's mechanism of action, efficacy, and toxicity profile.[][4]
Cleavable Linkers: These linkers are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH or the presence of certain enzymes.[5][6] This targeted release mechanism can lead to a potent anti-tumor effect and can also enable the "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[7][8] However, premature cleavage of the linker in circulation can lead to off-target toxicity.[6][] Common cleavable linker chemistries include hydrazones (acid-sensitive), disulfide linkers (sensitive to reducing agents), and peptide linkers (cleaved by proteases like cathepsin B).[6]
Non-Cleavable Linkers: In contrast, non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload.[5][10] This process results in the payload being attached to the linker and an amino acid residue from the antibody. ADCs with non-cleavable linkers generally exhibit greater stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.[4][10] However, they are typically not associated with a significant bystander effect as the released payload is often charged and less membrane-permeable.[7] The thioether linker (e.g., SMCC) is a common type of non-cleavable linker.[10]
Comparative Analysis of Biological Activity
The choice of linker significantly impacts key biological activities of an ADC, including its cytotoxicity, bystander effect, and in vivo efficacy.
In Vitro Cytotoxicity
The potency of an ADC is often quantified by its half-maximal inhibitory concentration (IC50) in cancer cell lines. The linker type can influence the efficiency of payload release and, consequently, the observed cytotoxicity.
| ADC Component | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-MMAE | Cleavable (Val-Cit) | HER2-positive | Not specified, strong correlation with HER2 expression | [11][12] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | HER2-positive | Not specified, strong correlation with HER2 expression | [11] |
| Trastuzumab-Thailanstatin | Not specified | N87, BT474 (High HER2) | 13-43 | [13] |
| Trastuzumab-Thailanstatin | Not specified | MDA-MB-DYT2 (Moderate HER2) | 77 (for DAR >3.5) | [13] |
Table 1: Comparative in vitro cytotoxicity of ADCs with different linkers. The IC50 values demonstrate the potent anti-cancer activity of these ADCs. The efficacy of ADCs with both cleavable and non-cleavable linkers is often correlated with the expression level of the target antigen on the cancer cells.[11][12]
The Bystander Effect
The bystander effect, the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells, is a key feature of many ADCs with cleavable linkers.[7][8] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
dot
Caption: Mechanism of action for cleavable vs. non-cleavable linkers.
In Vivo Efficacy and Stability
The stability of the linker in the circulatory system is a critical factor for in vivo efficacy and safety. A more stable linker minimizes premature payload release and associated systemic toxicity.[14] Comparative pharmacokinetic studies can reveal differences in linker stability.
| ADC | Linker | In Vivo Model | Key Finding | Reference |
| Trastuzumab-DXd (T-DXd) | Cleavable (GGFG peptide) | Rat PK study | DAR decreased by ~50% in 7 days | [15] |
| Trastuzumab-exo-EVC-exatecan | Cleavable ("Exo-linker") | Rat PK study | Superior DAR retention over 7 days vs. T-DXd | [15] |
| Losatuxizumab vedotin (ABBV-221) | Cleavable (vc-MMAE) | Glioblastoma PDX | Significant release of MMAE in brain homogenate, suggesting linker instability. | [16] |
| Depatuxizumab mafodotin (Depatux-M) | Non-cleavable (mc-MMAF) | Glioblastoma PDX | More tolerated at higher concentrations than ABBV-221. | [17] |
Table 2: Comparative in vivo stability and efficacy of ADCs with different linkers. These studies highlight how linker design can impact the stability and therapeutic window of an ADC in a preclinical setting.
Experimental Protocols
Accurate evaluation of ADC biological activity relies on robust and well-defined experimental protocols.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of an ADC.[18]
Protocol:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight to allow for attachment.[19]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies. Add the diluted compounds to the cells and incubate for a period of 48-144 hours.[19]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.[20]
dot
Caption: Workflow for an MTT-based cytotoxicity assay.
Bystander Killing Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in a co-culture system with antigen-positive cells.[19]
Protocol:
-
Cell Preparation: Prepare antigen-positive (Ag+) cells and antigen-negative (Ag-) cells. The Ag- cells are typically labeled with a fluorescent marker (e.g., GFP) for identification.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Include control wells with only Ag- cells.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC for 48-144 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity of the GFP-labeled Ag- cells using a plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percentage of viable Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the Ag- only control indicates a bystander effect.[19]
Payload Mechanism of Action: Microtubule Inhibition
Many potent ADC payloads, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[14][21]
dot
Caption: Signaling pathway for microtubule inhibitor payloads.
References
- 1. abzena.com [abzena.com]
- 2. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. adcreview.com [adcreview.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
A Researcher's Guide to Crosslinking Chemistries: An Objective Comparison
For researchers, scientists, and drug development professionals, the strategic selection of a crosslinking chemistry is paramount for the successful conjugation of biomolecules. This choice directly impacts the stability, specificity, and functionality of the resulting products, which are crucial in applications ranging from antibody-drug conjugates to protein-based diagnostics. This guide provides an objective comparison of common crosslinking chemistries, supported by experimental data and detailed protocols, to inform your research and development endeavors.
Section 1: Comparison of Common Crosslinking Chemistries
The efficacy of a crosslinking strategy is contingent on several factors, including the available functional groups on the biomolecules, the desired specificity of the linkage, and the required stability of the final conjugate.[1] Below is a comparative overview of widely used crosslinking methods.
Amine-Reactive Crosslinkers: NHS Esters
N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive crosslinkers that react with primary amines (-NH2) on proteins and other biomolecules to form stable amide bonds.[1][2] They are available as homobifunctional reagents, containing two NHS esters, or as part of heterobifunctional reagents.
Homobifunctional NHS Esters (e.g., DSS, BS3): These reagents have identical reactive groups at either end of a spacer arm and are typically used in one-step reactions to crosslink molecules with available amine groups.[3][4] While straightforward, this approach can lead to a mixture of products, including intramolecular crosslinks and polymerization.[1]
Heterobifunctional NHS/Maleimide (B117702) (e.g., SMCC): These crosslinkers combine an amine-reactive NHS ester with a sulfhydryl-reactive maleimide group, enabling a controlled, two-step conjugation process.[1] This approach minimizes unwanted side reactions.[4]
Carboxyl- and Amine-Reactive Crosslinkers: EDC/NHS Chemistry
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that facilitates the direct conjugation of carboxyl groups (-COOH) to primary amines (-NH2).[3] The reaction forms a highly reactive O-acylisourea intermediate. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes this intermediate by converting it to an amine-reactive NHS ester, significantly increasing the coupling efficiency.[5][6]
Sulfhydryl-Reactive Crosslinkers: Maleimides and Haloacetyls
Cysteine residues, with their unique thiol (-SH) groups, offer a target for highly specific protein modification.
Maleimides: These groups react specifically with sulfhydryls at a pH range of 6.5-7.5 to form stable thioether bonds.[3][7] At pH values above 7.5, reactivity towards primary amines can occur.[8]
Haloacetyls (e.g., Iodoacetyl, Bromoacetyl): Haloacetyls also react with sulfhydryl groups via nucleophilic substitution to form a stable thioether linkage.[9] They tend to be less specific than maleimides and can react with other nucleophilic residues like histidine and methionine at higher pH.[9]
Data Summary: Performance Comparison of Crosslinking Chemistries
The following tables provide a summary of key performance characteristics for different crosslinking chemistries based on experimental data.
Table 1: General Comparison of Crosslinking Chemistries
| Feature | EDC/NHS Coupling | Homobifunctional NHS Esters (e.g., DSS) | Heterobifunctional NHS/Maleimide (e.g., SMCC) |
|---|---|---|---|
| Target Functional Groups | Carboxyls (-COOH) and Primary Amines (-NH2)[1] | Primary Amines (-NH2)[1] | Primary Amines (-NH2) and Sulfhydryls (-SH)[1] |
| Crosslinker Type | Zero-length[1][3] | Homobifunctional[1][3] | Heterobifunctional[1][3] |
| Spacer Arm Length | 0 Å[1] | Variable (e.g., 11.4 Å for DSS)[1] | Variable (e.g., 8.3 Å for SMCC)[1] |
| Optimal Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.5[1] | 7.0-9.0[1] | NHS reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5[1] |
| Bond Formed | Amide[1] | Amide[1] | Amide and Thioether[1] |
| Control over Conjugation | Good (two-step possible with NHS)[5] | Limited (one-step)[4] | Excellent (two-step)[4] |
| Potential Side Reactions | Hydrolysis of O-acylisourea intermediate[5] | Intramolecular crosslinking, polymerization[1] | Hydrolysis of NHS ester and maleimide groups[7][9] |
Table 2: Comparison of Thiol-Reactive Chemistries: Maleimide vs. Haloacetyl
| Feature | Maleimide Chemistry | Haloacetyl Chemistry |
|---|---|---|
| Reaction Mechanism | Michael Addition[9] | Nucleophilic Substitution[9] |
| Optimal pH | 6.5 - 7.5[9] | 7.5 - 8.5[9] |
| Reaction Speed | Fast (minutes to a few hours)[9] | Slower than maleimides[9] |
| Specificity | Highly thiol-selective at pH 6.5-7.5[9] | Can react with other nucleophiles (histidine, methionine) at higher pH[9] |
| Bond Stability | Generally stable thioether bond, but can undergo retro-Michael reaction (reversibility)[9] | Stable thioether bond[9] |
| Common Side Reactions | Hydrolysis of maleimide ring, reaction with amines at pH > 8.5[9] | Reaction with imidazole (B134444) group of histidine[9] |
Section 2: Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are general protocols for key crosslinking experiments. Optimization is often necessary for specific applications.
Protocol: Two-Step EDC/NHS-Mediated Protein-Protein Conjugation
This protocol describes the conjugation of a protein with available carboxyl groups (Protein A) to a protein with primary amines (Protein B).
Materials:
-
Protein A (in a non-amine, non-carboxylate buffer like MES)
-
Protein B (in a non-amine buffer like PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein A Preparation: Dissolve Protein A in Activation Buffer.
-
Activation of Protein A:
-
Add EDC and Sulfo-NHS to the Protein A solution. A 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the amount of Protein A is a common starting point.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents: Immediately remove excess EDC and Sulfo-NHS using a desalting column equilibrated with MES buffer.
-
Conjugation to Protein B:
-
Immediately add the activated Protein A to a solution of Protein B in Coupling Buffer. A 1:1 molar ratio of Protein A to Protein B is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins and byproducts.
Protocol: One-Step Homobifunctional NHS Ester Crosslinking (e.g., DSS)
This is a general protocol for crosslinking proteins in a solution.
Materials:
-
Protein Sample (in a non-amine-containing buffer like PBS, HEPES, or Borate), pH 7-9
-
DSS (Disuccinimidyl suberate)
-
Solvent: Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Prepare DSS Stock Solution: Dissolve DSS in DMSO or DMF immediately before use.
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein sample. The final concentration of DSS will need to be optimized, but a 25-50 fold molar excess over the protein is a common starting point.
-
Incubate for 30 minutes to 2 hours at room temperature or 4°C.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.[10]
Protocol: Two-Step Heterobifunctional (NHS/Maleimide) Crosslinking (e.g., SMCC)
This protocol describes the conjugation of a protein with primary amines (Protein A) to a protein with sulfhydryl groups (Protein B).
Materials:
-
Protein A (in a non-amine buffer like PBS), pH 7.2-8.0
-
Protein B (with free sulfhydryls, in a buffer like PBS), pH 6.5-7.5
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Solvent: Anhydrous DMSO or DMF
-
Desalting column
-
(Optional) Reducing agent like DTT to generate free sulfhydryls on Protein B.
Procedure:
-
(Optional) Reduction of Protein B: If Protein B has disulfide bonds, reduce them with a reducing agent and subsequently remove the reducing agent using a desalting column.
-
Activation of Protein A with SMCC:
-
Dissolve SMCC in DMSO or DMF.
-
Add a 10-20 fold molar excess of SMCC to Protein A.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC: Remove excess, unreacted SMCC using a desalting column equilibrated with PBS, pH 7.2.
-
Conjugation to Protein B:
-
Immediately add the maleimide-activated Protein A to Protein B.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the conjugate to remove unreacted proteins.
Section 3: Visualizing Workflows and Pathways
Diagrams are provided to illustrate the logical flow of the crosslinking processes.
Caption: Two-step EDC/NHS crosslinking workflow.
Caption: Heterobifunctional (SMCC) crosslinking workflow.
Caption: Crosslinking to study protein interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. korambiotech.com [korambiotech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safe Disposal of (2-pyridyldithio)-PEG4 Acid: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (2-pyridyldithio)-PEG4 acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).[1][4] All handling of the compound, whether in solid or solution form, should occur within a well-ventilated area or a chemical fume hood.[1][6]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6] |
| Body Protection | A fully buttoned laboratory coat. |
Step-by-Step Disposal Protocol
The fundamental principle for managing waste from this compound is to never begin a procedure without a clear plan for the disposal of all generated waste.[7]
1. Waste Segregation and Collection:
-
Treat as Hazardous Waste : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.[4][8]
-
Avoid Mixing Waste Streams : Do not mix this waste with other chemical waste unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[4][8] It is particularly important to keep it segregated from strong acids and oxidizing agents to prevent potentially violent reactions.[4][6]
-
Dedicated Containers : Use separate, dedicated, and leak-proof containers for solid and liquid waste.[4][8] The original container, if in good condition, is a suitable option for solid waste.[4] For liquid waste, use screw-cap containers, preferably plastic, to minimize the risk of breakage.[4]
2. Container Labeling:
Proper labeling is critical for safe waste management. All waste containers must be clearly and accurately labeled with a "Hazardous Waste" tag.[4][8] The label must include the following information:
-
Full Chemical Name: "this compound"
-
Concentration (if in solution)
-
The words "Hazardous Waste"
-
Associated Hazards (e.g., "Irritant," "Harmful if Swallowed")
3. Storage of Waste:
-
Secure Closure : Keep waste containers securely closed at all times, except when adding waste.[8]
-
Designated Area : Store the waste in a designated and well-ventilated satellite accumulation area within the laboratory.[8]
-
Incompatible Materials : Ensure the storage area is away from incompatible materials.[6]
4. Disposal of Contaminated Labware:
-
Solid Waste : Disposable items such as gloves, absorbent paper, and pipette tips that have come into contact with the chemical should be placed in the designated solid hazardous waste container.[4][8]
-
Glassware : Reusable glassware should be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone).[8] The first rinsate must be collected and disposed of as hazardous liquid waste.[8] Subsequent washes with soap and water can typically be disposed of down the drain, but it is essential to confirm this with your local EHS regulations.[8]
5. Spill Cleanup:
In the event of a small spill, follow these steps:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand. Avoid creating dust if the spill involves the solid form.[8]
-
Carefully sweep or collect the absorbed material into a designated hazardous waste container.[8]
-
Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.[8]
-
Wash the area with soap and water.[8]
6. Arranging for Final Disposal:
-
Contact EHS : Once a waste container is full or has been in storage for the maximum period allowed by your institution (often not exceeding one year), arrange for pickup by your EHS department.[8]
-
Institutional Procedures : Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form.[4] Never attempt to dispose of this hazardous waste yourself.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. (2-pyridyldithio)-PEG4-alcohol|MSDS [dcchemicals.com]
- 3. targetmol.com [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guidance for Handling (2-pyridyldithio)-PEG4 acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for (2-pyridyldithio)-PEG4 acid, a heterobifunctional crosslinker used in bioconjugation. Adherence to these guidelines is essential to ensure personal safety and maintain experimental integrity.
Hazard Identification and Classification
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1]
Given these potential hazards, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices and data from similar compounds.[3]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Chemical Safety Goggles | Recommended when there is a risk of splashing.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for damage before each use and replace if compromised.[3][4] |
| Body Protection | Laboratory Coat | Should be long-sleeved and made of a chemical-resistant material. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.[3] | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood.[3] |
| Respirator | For situations where a fume hood is not available or in case of a spill, a respirator with appropriate cartridges should be used.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed and upright.[1]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. As it is very toxic to aquatic life with long-lasting effects, release into the environment must be avoided.[2]
-
Waste Collection : Collect spillage and dispose of the material at an approved waste disposal plant.[2]
-
Contaminated PPE : Contaminated clothing should be removed and washed before reuse.[1] Disposable contaminated items, such as gloves, should be discarded as chemical waste.
-
General Guidance : While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the pyridyldithio moiety may pose environmental hazards.[7] Therefore, it is prudent to treat all waste containing this compound as hazardous chemical waste.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. (2-pyridyldithio)-PEG4-alcohol|MSDS [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. (2-pyridyldithio)-PEG4-NHS ester, CAS 1305053-43-3 | AxisPharm [axispharm.com]
- 6. (2-pyridyldithio)-PEG4-alcohol, 851961-99-4 | BroadPharm [broadpharm.com]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
